molecular formula C14H20N2O3S B088857 Phe-Met CAS No. 15080-84-9

Phe-Met

Katalognummer: B088857
CAS-Nummer: 15080-84-9
Molekulargewicht: 296.39 g/mol
InChI-Schlüssel: PYOHODCEOHCZBM-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Phe-Met-OH is a synthetic dipeptide consisting of L-phenylalanine and L-methionine, offered for research and development purposes. This compound is representative of a class of biomolecules that serve as crucial tools in biochemical research, particularly in the study of peptide structure and function. Dipeptides containing methionine are of interest in metabolic studies, as they relate to pathways involving homocitrate synthase, an enzyme key to amino acid biosynthesis and homologation . Furthermore, peptides with phenylalanine and methionine residues have been investigated for their potential bioactivity. The Phe-Met motif has been explored in the development of peptidomimetics, such as farnesyl transferase inhibitors, which are significant in cancer research . In antimicrobial research, the structural and amphipathic properties of dipeptides are analyzed to understand their interaction with cell membranes, a mechanism shared by known peptide antibiotics like gramicidin S . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOHODCEOHCZBM-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15080-84-9
Record name Phenylalanylmethionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Met Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-Phenylalanyl-L-Methionine (Phe-Met). The document details established solution-phase synthesis protocols, including protecting group strategies and coupling agent comparisons. Furthermore, it outlines the primary methods for purification, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC) and crystallization. Quantitative data is summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows.

Introduction to this compound Dipeptide

The dipeptide this compound, composed of L-phenylalanine and L-methionine, serves as a fundamental building block in various biochemical and pharmaceutical research areas. Its synthesis and purification are crucial steps in the development of peptidomimetics, drug delivery systems, and in the study of peptide structure and function. This guide offers a detailed exploration of the chemical synthesis and subsequent purification of this dipeptide.

Synthesis of this compound Dipeptide

The chemical synthesis of this compound typically involves the formation of a peptide bond between a protected phenylalanine residue and a protected methionine residue. Solution-phase peptide synthesis is a common and scalable method for dipeptides.[1] The general strategy involves three key stages: protection of reactive functional groups, coupling of the amino acid residues, and deprotection to yield the final dipeptide.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the amino group of phenylalanine and the carboxyl group of methionine are temporarily blocked using protecting groups. A widely used orthogonal protecting group strategy employs the tert-butoxycarbonyl (Boc) group for the N-terminus and a methyl ester (OMe) for the C-terminus.[2][3]

  • N-terminal Protection: L-phenylalanine is protected with a Boc group to yield Boc-L-phenylalanine (Boc-Phe-OH). This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate.[4]

  • C-terminal Protection: L-methionine is protected as a methyl ester to give L-methionine methyl ester hydrochloride (H-Met-OMe·HCl). This is often prepared by reacting L-methionine with methanol in the presence of an acid catalyst.[3]

Peptide Coupling Methodologies

The formation of the amide bond between Boc-Phe-OH and H-Met-OMe is facilitated by a coupling reagent. Several classes of reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

Coupling Reagent ClassExamplesKey Characteristics
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Widely used and effective, often used with additives like HOBt to reduce side reactions.[1]
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)High coupling efficiency, particularly for sterically hindered amino acids.
Aminium/Uronium SaltsHBTU, HATU, TBTUFast reaction kinetics and low racemization tendency.[5]
Synthesis Workflow

The overall workflow for the solution-phase synthesis of this compound can be visualized as a three-step process: coupling, saponification, and deprotection.

Synthesis_Workflow cluster_coupling Step 1: Coupling cluster_saponification Step 2: Saponification cluster_deprotection Step 3: Deprotection Boc_Phe Boc-Phe-OH Coupling Coupling Reagent (e.g., EDC/HOBt) Boc_Phe->Coupling Met_OMe H-Met-OMe Met_OMe->Coupling Boc_Phe_Met_OMe Boc-Phe-Met-OMe Coupling->Boc_Phe_Met_OMe Saponification Saponification (e.g., NaOH) Boc_Phe_Met_OH Boc-Phe-Met-OH Saponification->Boc_Phe_Met_OH Boc_Phe_Met_OMe_ref->Saponification Deprotection Deprotection (e.g., TFA) Phe_Met This compound Deprotection->Phe_Met Boc_Phe_Met_OH_ref->Deprotection

Solution-phase synthesis workflow for this compound.

Experimental Protocols

The following protocols are detailed procedures for the synthesis of this compound dipeptide via the solution-phase method.

Protocol 1: EDC/HOBt Mediated Synthesis of Boc-Phe-Met-OMe

This protocol outlines the coupling of Boc-L-phenylalanine with L-methionine methyl ester using EDC and HOBt.[2]

  • Preparation of L-methionine methyl ester free base:

    • Suspend L-methionine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature until a clear solution is formed.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the prepared solution of L-methionine methyl ester to the Boc-Phe-OH and HOBt mixture.

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Met-OMe.

Protocol 2: Saponification of Boc-Phe-Met-OMe

This step converts the methyl ester to a carboxylic acid.

  • Dissolve the crude Boc-Phe-Met-OMe in a mixture of 1,4-dioxane and water.[6]

  • Add sodium hydroxide (1.0 M aqueous solution) and stir at room temperature for 1 hour.[6]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and evaporate the solvent to yield Boc-Phe-Met-OH.

Protocol 3: Deprotection of Boc-Phe-Met-OH

This final step removes the Boc protecting group to yield the this compound dipeptide.

  • Dissolve Boc-Phe-Met-OH in a minimal amount of a suitable solvent (e.g., DCM).

  • Add an excess of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the this compound dipeptide as a salt.

  • Collect the solid by filtration and dry under vacuum.

Table 2: Typical Yields for this compound Synthesis Steps

Synthesis StepReactantsProductTypical Yield (%)
CouplingBoc-Phe-OH, H-Met-OMeBoc-Phe-Met-OMe85 - 95
SaponificationBoc-Phe-Met-OMeBoc-Phe-Met-OH~94[6]
DeprotectionBoc-Phe-Met-OHThis compound>90

Purification of this compound Dipeptide

The crude this compound dipeptide obtained after synthesis contains impurities such as unreacted starting materials, by-products, and reagents from the deprotection step. Therefore, a robust purification strategy is essential to obtain a high-purity product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for the purification of peptides.[7][8] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

HPLC_Purification Crude_Peptide Crude this compound Solution HPLC_Column RP-HPLC Column (C18) Crude_Peptide->HPLC_Column Detector UV Detector HPLC_Column->Detector Mobile_Phase Mobile Phase Gradient (Water/Acetonitrile with TFA) Mobile_Phase->HPLC_Column Fraction_Collector Fraction Collector Detector->Fraction_Collector Pure_Fractions Pure this compound Fractions Fraction_Collector->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Pure_Peptide Pure this compound Powder Lyophilization->Pure_Peptide

RP-HPLC purification workflow for this compound dipeptide.

Table 3: General RP-HPLC Purification Parameters for Dipeptides

ParameterCondition
Column Reversed-phase C18, 5 µm particle size
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 5% to 95% B over 30-60 minutes
Flow Rate 1.0 mL/min for analytical, scalable for preparative
Detection UV at 214 nm and 280 nm
Crystallization

Crystallization is an alternative or complementary purification method that can yield highly pure peptide.[9] It is a cost-effective technique for large-scale purification. The process involves dissolving the crude peptide in a suitable solvent system and inducing crystallization by changing conditions such as temperature, pH, or solvent composition.[9]

Experimental Protocol for Crystallization:

  • Solubility Screening: Determine the solubility of the crude this compound dipeptide in various solvents (e.g., water, ethanol, isopropanol) and solvent mixtures at different temperatures.

  • Crystallization Setup:

    • Prepare a saturated or slightly supersaturated solution of the dipeptide in the chosen solvent system. This can be achieved by heating the solution to dissolve the peptide and then slowly cooling it.

    • Alternatively, an anti-solvent can be slowly added to a solution of the peptide to induce precipitation.

  • Crystal Growth: Allow the solution to stand undisturbed at a constant temperature. Crystal growth can be initiated by seeding with a small crystal of the pure peptide.

  • Isolation and Drying: Once crystals have formed, they are isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Conclusion

The synthesis and purification of the this compound dipeptide can be successfully achieved through well-established chemical methodologies. Solution-phase synthesis using a Boc/OMe protection strategy coupled with efficient activating agents provides a reliable route to the protected dipeptide. Subsequent saponification and deprotection yield the final product. High-purity this compound can be obtained through RP-HPLC, which offers excellent resolution, or through crystallization, a scalable and economical alternative. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar dipeptides.

References

Biochemical pathways involving Phe-Met metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Pathways of Phenylalanine and Methionine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core biochemical pathways involving the essential amino acids Phenylalanine (Phe) and Methionine (Met). It details their catabolic and anabolic routes, key enzymatic reactions, and points of metabolic intersection. The guide summarizes critical quantitative data, including enzyme kinetics and physiological concentrations of key metabolites, in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the quantification of pathway components and outlines the significant signaling cascades, such as the mTOR and GCN2 pathways, that are regulated by the availability of these amino acids. Visual diagrams generated using Graphviz are provided for all major pathways and experimental workflows to facilitate a deeper understanding of the complex molecular relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolic research and drug development.

Core Metabolic Pathways

Phenylalanine Metabolism

Phenylalanine is an essential aromatic amino acid that serves as a precursor for protein synthesis and a variety of critical biomolecules.[1][2] The primary metabolic fate of Phe is its conversion to Tyrosine (Tyr), a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH) .[1][3][4] This hydroxylation is the rate-limiting step in the complete catabolism of phenylalanine.[5]

This conversion is irreversible and requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1][4] A deficiency in the PAH enzyme leads to the genetic disorder Phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, such as phenylpyruvate, in the blood and tissues.[5][6][7][8]

Tyrosine, the product of this reaction, is a precursor for the synthesis of several vital molecules, including:

  • Catecholamines: Dopamine, norepinephrine, and epinephrine.[2][9]

  • Thyroid Hormones: Thyroxine and triiodothyronine.

  • Melanin: The pigment responsible for coloration of skin, hair, and eyes.[10]

Under conditions of excess phenylalanine, as seen in PKU, minor metabolic pathways become more active. Phenylalanine can be transaminated to form phenylpyruvic acid.[3][7][9]

Phenylalanine_Metabolism Core Phenylalanine Metabolic Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) Cofactors: O₂, Tetrahydrobiopterin (BH4) Protein Protein Synthesis Phe->Protein Phenylpyruvate Phenylpyruvate (elevated in PKU) Phe->Phenylpyruvate Transaminase Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Melanin Melanin Tyr->Melanin Thyroid_Hormones Thyroid Hormones Tyr->Thyroid_Hormones Fumarate Fumarate & Acetoacetate (TCA Cycle) Tyr->Fumarate

Caption: Core Phenylalanine Metabolic Pathway
Methionine Metabolism

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis and as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[11][12] The metabolism of methionine is centered around the SAM cycle (also known as the activated methyl cycle).[11][13][14]

  • Activation: Methionine is activated by ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form SAM.[11][15]

  • Methyl Transfer: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. This process yields S-adenosylhomocysteine (SAH).[11][15]

  • Hydrolysis: SAH is hydrolyzed to homocysteine and adenosine by SAH Hydrolase (SAHH) .[11][16] SAH is a potent inhibitor of methyltransferases, and its removal is critical for maintaining methylation capacity.[16][17]

  • Regeneration/Transsulfuration: Homocysteine stands at a critical branch point. It can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine.[18][19]

    • Remethylation: A methyl group from 5-methyltetrahydrofolate is transferred to homocysteine by Methionine Synthase , a vitamin B12-dependent enzyme, reforming methionine and completing the cycle.[13][20]

    • Transsulfuration: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by the pyridoxal phosphate (PLP)-dependent enzyme Cystathionine β-Synthase (CBS) .[13][19] Cystathionine is then cleaved by Cystathionine γ-Lyase (CGL) to produce cysteine and α-ketobutyrate.[13] Defects in the CBS enzyme lead to homocystinuria, a disorder characterized by the accumulation of homocysteine.[18][19]

Methionine_Metabolism Methionine and Transsulfuration Pathways Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) ATP → PPi + Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase (MT) Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) SAM->Methyl_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase (SAHH) Hcy->Met Methionine Synthase (Vitamin B12, Folate) Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-Synthase (CBS) (Vitamin B6) Cys Cysteine Cystathionine->Cys Cystathionine γ-Lyase (CGL) Glutathione Glutathione Cys->Glutathione Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Serine Serine Serine->Cystathionine

Caption: Methionine and Transsulfuration Pathways
Metabolic Interconnection

The metabolism of phenylalanine and methionine is interconnected primarily through the transsulfuration pathway and the allosteric regulation by SAM.

  • Substrate Provision: The transsulfuration pathway, which is part of methionine metabolism, utilizes serine. Serine can be synthesized from 3-phosphoglycerate, an intermediate in glycolysis.

  • Allosteric Regulation: S-adenosylmethionine (SAM), the key intermediate in methionine metabolism, acts as a potent allosteric activator of Cystathionine β-Synthase (CBS).[19][20][21] This is a critical regulatory point: when methionine and SAM levels are high, the flux of homocysteine is directed towards cysteine synthesis. Conversely, when methionine is scarce, SAM levels are low, limiting CBS activity and conserving homocysteine for remethylation back to methionine.[21]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes and metabolites central to phenylalanine and methionine metabolism. These values can vary based on the specific experimental conditions, tissue type, and species.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)KmVmax / kcatOrganism/Source
Phenylalanine Hydroxylase (PAH) Phenylalanine~155-318 µM~2533-6598 nmol/min/mgHuman (recombinant)
Tetrahydrobiopterin (BH4)---
Methionine Adenosyltransferase (MAT2A) ATP~50-80 µM-Human (recombinant)
L-Methionine-kcat ≈ 0.18 s⁻¹Human (recombinant)
Cystathionine β-Synthase (CBS) L-Serine--Yeast
L-Homocysteine~2.0 mM (Substrate Inhibition)-Yeast
L-Cystathionine (reverse reaction)~0.083 mMkcat ≈ 0.56 s⁻¹Yeast

Note: Kinetic values are highly dependent on assay conditions (pH, temperature, presence of allosteric effectors). The values presented are illustrative.

Table 2: Reference Ranges for Plasma Metabolites
MetaboliteAge GroupReference Range (µmol/L)
Phenylalanine >18 years35 - 105
0-1 month28 - 96
Tyrosine >18 years34 - 127
0-1 month30 - 130
Methionine >18 years11 - 40
0-1 month11 - 45
Total Homocysteine Adult< 12-15
S-Adenosylmethionine (SAM) -8 - 1024 nmol/L
S-Adenosylhomocysteine (SAH) -16 - 1024 nmol/L

Source: Reference ranges compiled from various clinical laboratory databases.[10][22][23][24][25] Ranges can vary slightly between laboratories.

Experimental Protocols

Quantification of Phenylalanine Hydroxylase (PAH) Activity

This protocol outlines a method for determining PAH activity in cell lysates or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product, tyrosine.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 0.1 M Na-HEPES, pH 7.0) containing protease inhibitors. Determine the total protein concentration of the homogenate using a standard method like the Bradford assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell homogenate (containing 50-100 µg of total protein), 0.1 M Na-HEPES buffer, and catalase.

  • Pre-incubation: Pre-incubate the mixture with L-Phenylalanine (final concentration ~1 mM) at 25-37°C for 4 minutes. Add ferrous ammonium sulfate (final concentration ~100 µM) and continue the pre-incubation for another minute.[26][27]

  • Reaction Initiation: Start the enzymatic reaction by adding the cofactor tetrahydrobiopterin (BH4) (final concentration ~75 µM).[26][28]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the proteins.

  • Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant for the concentration of newly synthesized tyrosine using a validated LC-MS/MS method with an appropriate internal standard (e.g., isotopically labeled tyrosine).

  • Calculation: Calculate the specific activity of PAH as nmol of tyrosine produced per minute per mg of total protein.

PAH_Assay_Workflow Workflow for PAH Activity Assay start Start: Cell/Tissue Homogenate prep Prepare Reaction Mix (Homogenate, Buffer, Catalase) start->prep preincubate Pre-incubate with L-Phe and Fe²⁺ prep->preincubate initiate Initiate Reaction with BH₄ preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Terminate Reaction (e.g., with Acid) incubate->stop analyze Analyze Tyrosine by LC-MS/MS stop->analyze end End: Calculate Specific Activity analyze->end

Caption: Workflow for PAH Activity Assay
Quantification of SAM and SAH in Plasma by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) from plasma samples.

Methodology:

  • Sample Collection and Storage: Collect blood in EDTA tubes. Separate plasma by centrifugation as soon as possible and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw plasma samples on ice. In a microcentrifuge tube, spike a known volume of plasma (e.g., 50-200 µL) with an internal standard solution containing stable isotope-labeled SAM (e.g., d3-SAM) and SAH (e.g., d5-SAH).[29][30]

  • Protein Precipitation: Add a volume of ice-cold organic solvent (e.g., acetone or acetonitrile containing 0.1% formic acid) to the plasma-internal standard mixture to precipitate proteins.[29][30]

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 4°C for at least 10 minutes. Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet the precipitated proteins.[29][30]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., reverse-phase C18 or amide) coupled to a triple quadrupole mass spectrometer. Use a gradient elution to separate SAM and SAH.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards (e.g., SAM: m/z 399 → 250; SAH: m/z 385 → 136).[12][31]

  • Quantification: Construct a calibration curve using known concentrations of SAM and SAH standards. Calculate the concentration of SAM and SAH in the plasma samples based on the peak area ratios of the analyte to its internal standard.[30]

Related Signaling Pathways

The availability of amino acids is a critical signal for cell growth and proliferation, and it is tightly monitored by intracellular signaling networks. The mTOR and GCN2 pathways are central to this amino acid sensing.

mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth that integrates signals from growth factors, energy status, and amino acids.[1][32] Amino acids are potent activators of mTORC1.[32] The signaling cascade involves the Rag GTPases, which, in response to amino acid sufficiency, recruit mTORC1 to the lysosomal surface where it can be activated by the small GTPase Rheb.[18] Specific amino acids have dedicated sensors; for instance, Sestrin2 is a sensor for leucine.[33]

GCN2 Signaling

The General Control Nonderepressible 2 (GCN2) kinase is a primary sensor for amino acid deprivation.[11][13] In the absence of amino acids, uncharged tRNAs accumulate and bind to GCN2, leading to its activation.[11] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general repression of protein synthesis to conserve resources.[9]

Crosstalk between GCN2 and mTORC1

Recent research has established a critical link between the GCN2 and mTORC1 pathways. Upon amino acid deprivation, activated GCN2 not only represses global translation but also actively sustains the suppression of mTORC1. This is achieved through the GCN2-dependent upregulation of the transcription factor ATF4, which in turn induces the expression of Sestrin2.[11] Sestrin2 then acts to inhibit mTORC1 activity, ensuring that cell growth is halted when amino acid levels are low.[11] This crosstalk provides a coordinated cellular response to nutritional stress. Deprivation of specific amino acids, including methionine, has been shown to induce this GCN2/ATF4 axis, leading to the activation of pro-survival signals in cancer cells.[4]

Signaling_Pathways Amino Acid Sensing and Signaling AA_High High Amino Acids mTORC1 mTORC1 AA_High->mTORC1 Activates AA_Low Low Amino Acids (Phe/Met Deprivation) AA_Low->mTORC1 Inhibits GCN2 GCN2 AA_Low->GCN2 Activates via uncharged tRNA Growth Cell Growth & Protein Synthesis mTORC1->Growth Promotes eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 GCN2->ATF4 Induces Translation_Repression Global Translation Repression eIF2a->Translation_Repression Sestrin2 Sestrin2 ATF4->Sestrin2 Induces Expression Sestrin2->mTORC1 Inhibits

Caption: Amino Acid Sensing and Signaling

References

An In-depth Technical Guide to the Structure and Conformational Analysis of Phenylalanyl-Methionine (Phe-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features and conformational landscape of the dipeptide Phenylalanyl-Methionine (Phe-Met).[1] It is designed to serve as a core resource for researchers engaged in peptide-based drug design, structural biology, and molecular modeling. This document outlines the theoretical framework for understanding this compound's structure, detailed experimental and computational protocols for its analysis, and presents expected quantitative data in a structured format.

Introduction to Phenylalanyl-Methionine (this compound)

The dipeptide Phenylalanyl-Methionine (this compound) is constituted by the amino acids L-phenylalanine and L-methionine, linked by a peptide bond.[1] As a fundamental building block of proteins and bioactive peptides, understanding its intrinsic conformational preferences is crucial for predicting the structure and function of larger polypeptide chains. The conformational flexibility of this compound is primarily dictated by the rotational freedom around the backbone and side-chain single bonds. These rotations are defined by a series of dihedral angles that determine the overall three-dimensional structure of the molecule.

Table 1: Key Structural and Chemical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Molecular Formula C14H20N2O3S
Molecular Weight 296.39 g/mol
Canonical SMILES CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N
InChI Key PYOHODCEOHCZBM-RYUDHWBXSA-N

Data sourced from PubChem CID 7010506.[1]

Conformational Degrees of Freedom in this compound

The conformational landscape of this compound is defined by a set of dihedral angles that describe the rotation around specific covalent bonds. These angles are the primary determinants of the dipeptide's three-dimensional structure.

Backbone Dihedral Angles:

  • Phi (φ): Describes the rotation around the N-Cα bond of each amino acid residue.

  • Psi (ψ): Describes the rotation around the Cα-C bond of each amino acid residue.

  • Omega (ω): Describes the rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically restricted to a planar conformation, predominantly trans (near 180°).

Side-Chain Dihedral Angles (Chi, χ):

  • Phenylalanine (Phe):

    • χ1: Rotation around the Cα-Cβ bond.

    • χ2: Rotation around the Cβ-Cγ bond.

  • Methionine (Met):

    • χ1: Rotation around the Cα-Cβ bond.

    • χ2: Rotation around the Cβ-Cγ bond.

    • χ3: Rotation around the Cγ-Sδ bond.

The interplay of these dihedral angles, governed by steric hindrance and non-covalent interactions, gives rise to a complex potential energy surface with various low-energy conformations.

Methodologies for Conformational Analysis

A thorough conformational analysis of this compound can be achieved through a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By measuring nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that define the conformational ensemble.

Detailed Protocol for NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve 1-5 mg of synthetic this compound dipeptide in 500 µL of a suitable solvent. For aqueous studies, a 90% H₂O/10% D₂O mixture is common to observe exchangeable amide protons.[2][3][4]

    • The concentration should ideally be in the range of 2-5 mM for a dipeptide.[5]

    • Adjust the pH of the sample to the desired value (e.g., physiological pH ~7.4) using dilute HCl or NaOH.

    • Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H Spectrum: To assess sample purity and obtain initial chemical shift information.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the phenylalanine and methionine residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • 2D COSY (Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants, which can be related to the backbone dihedral angle φ via the Karplus equation.

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from the COSY spectrum to obtain φ angle restraints.

    • Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.

3.1.2. X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the this compound conformation in the solid state. This technique requires the growth of a high-quality single crystal of the dipeptide.

Detailed Protocol for X-ray Crystallography of this compound:

  • Crystallization:

    • Dissolve the purified this compound dipeptide in a suitable solvent to a high concentration.

    • Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion.[6] Common precipitants include polyethylene glycols (PEGs), salts, and organic solvents.

    • Optimize the conditions that yield initial microcrystals to obtain diffraction-quality single crystals (typically 0.1-0.3 mm in size).[6]

  • Data Collection:

    • Mount a single crystal on a goniometer and cool it in a cryostream (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect a series of diffraction images as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model of the this compound dipeptide into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

Computational Protocols

Computational methods, particularly molecular dynamics simulations, are invaluable for exploring the conformational energy landscape of this compound in detail.

Detailed Protocol for Molecular Dynamics (MD) Simulation of this compound:

  • System Setup:

    • Generate the initial 3D structure of the this compound dipeptide. This can be done using molecular building software (e.g., Avogadro, PyMOL) or from a database like PubChem.[1]

    • Choose a suitable force field for the simulation, such as AMBER, CHARMM, or GROMOS.[7][8]

    • Solvate the dipeptide in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if the dipeptide is charged at the chosen pH.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run under constant pressure and temperature (NPT ensemble) to ensure the correct density of the system.

  • Production MD:

    • Run the production simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space of the dipeptide.

  • Analysis:

    • Analyze the trajectory to extract information about the conformational preferences of this compound.

    • Calculate the time evolution of the backbone and side-chain dihedral angles.

    • Generate Ramachandran plots for the φ and ψ angles of both residues.

    • Perform clustering analysis to identify the most populated conformational states.

    • Calculate the potential energy surface as a function of key dihedral angles to identify low-energy basins.

Quantitative Conformational Data

The following tables present the expected ranges of dihedral angles for the low-energy conformations of this compound, based on known preferences for amino acid residues in peptides and proteins. Actual values for this compound would be determined through the methodologies described above.

Table 2: Expected Backbone Dihedral Angles (φ, ψ) for Phe and Met in Common Secondary Structure Regions

Secondary StructurePhenylalanine (φ, ψ)Methionine (φ, ψ)
Right-handed α-helix (-65° ± 15°, -40° ± 15°)(-65° ± 15°, -40° ± 15°)
β-sheet (-120° ± 30°, +120° ± 30°)(-120° ± 30°, +120° ± 30°)
Polyproline II (PPII) helix (-75° ± 20°, +145° ± 20°)(-75° ± 20°, +145° ± 20°)
Left-handed α-helix (+65° ± 15°, +40° ± 15°)(+65° ± 15°, +40° ± 15°)

Table 3: Expected Side-Chain Dihedral Angle (χ) Rotamers for Phenylalanine and Methionine

ResidueDihedral Angleg+ (gauche+)t (trans)g- (gauche-)
Phenylalanine χ1 ~60°~180°~-60°
χ2 ~90°-~-90°
Methionine χ1 ~60°~180°~-60°
χ2 ~60°~180°~-60°
χ3 ~60°~180°~-60°

Note: The populations of these rotamers are influenced by the backbone conformation and the surrounding environment.

Visualization of Workflows and Relationships

Logical Workflow for Conformational Analysis

The following diagram illustrates the general workflow for a comprehensive conformational analysis of the this compound dipeptide, integrating both experimental and computational approaches.

Conformational_Analysis_Workflow cluster_start Starting Point cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Data Synthesis and Interpretation PheMet This compound Dipeptide Synthesis/Purchase NMR NMR Spectroscopy PheMet->NMR XRay X-ray Crystallography PheMet->XRay MD_Sim Molecular Dynamics Simulation PheMet->MD_Sim NMR_Data Dihedral Angle & Distance Restraints NMR->NMR_Data Crystal_Structure Solid-State Structure XRay->Crystal_Structure Analysis Combined Structural Analysis NMR_Data->Analysis Crystal_Structure->Analysis MD_Data Conformational Ensemble & Energy Landscape MD_Sim->MD_Data QM_Calc Quantum Mechanics Calculations QM_Data Accurate Conformer Energies QM_Calc->QM_Data MD_Data->QM_Calc Select low-energy conformers MD_Data->Analysis QM_Data->Analysis Report Technical Guide/Publication Analysis->Report

Figure 1: General workflow for the conformational analysis of this compound.

Conclusion

This technical guide has provided a detailed framework for the structural and conformational analysis of the this compound dipeptide. By combining the experimental techniques of NMR spectroscopy and X-ray crystallography with computational molecular dynamics simulations, a comprehensive understanding of the conformational landscape of this compound can be achieved. The quantitative data on dihedral angles and the outlined protocols serve as a valuable resource for researchers in the fields of drug design, structural biology, and peptide science, enabling a more rational approach to the design of novel peptide-based therapeutics and biomaterials.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Phenylalanyl-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide Phenylalanyl-Methionine (Phe-Met). The information presented herein is intended to support research, drug discovery, and development activities by providing a consolidated resource of key molecular characteristics, experimental methodologies for their determination, and insights into potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Phenylalanyl-Methionine are summarized in the tables below. These properties are crucial for understanding the behavior of the dipeptide in various experimental and biological systems.

General and Structural Properties
PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid[1]
Molecular Formula C14H20N2O3S[1][2]
Molecular Weight 296.39 g/mol [1][2]
Canonical SMILES CSCC--INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
Structure at Physiological pH At a physiological pH of approximately 7.4, the N-terminal amino group is protonated (NH3+) and the C-terminal carboxyl group is deprotonated (COO-), resulting in a zwitterionic form. The side chains of both phenylalanine and methionine are uncharged at this pH.[3]
Calculated Physicochemical Data
PropertyValueSource
XLogP3 -1.6[1]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 8[2]
Topological Polar Surface Area 117.72 Ų[2]
Complexity 320[1]
pKa (Predicted) 3.06 ± 0.10[2]
Boiling Point (Predicted) 579.209 °C at 760 mmHg[2]
Density (Predicted) 1.233 g/cm³[2]
Flash Point (Predicted) 304.095 °C[2]
Experimental Physicochemical Data
PropertyValueSource
LogP -1.07[1]
Physical Description Solid[1]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide with non-ionizable side chains like Phenylalanyl-Methionine, the pI can be estimated by averaging the pKa values of the terminal α-amino and α-carboxyl groups.

  • pKa of α-carboxyl group (Phenylalanine): ~1.83 - 2.58[4][5][6]

  • pKa of α-amino group (Methionine): ~9.21[7][8]

Estimated pI: (pKa_COOH + pKa_NH2) / 2 ≈ (2.2 + 9.2) / 2 ≈ 5.7

This estimation suggests that Phenylalanyl-Methionine is slightly acidic. The actual experimental value may vary.

Solubility and Stability

Solubility: Specific quantitative solubility data for Phenylalanyl-Methionine is not readily available in the literature. However, based on the properties of its constituent amino acids, it is expected to be soluble in water. L-Phenylalanine has a solubility of 14.11 g/L at 25°C, and L-Methionine is described as soluble in water, particularly with heating (50 mg/mL).[9][10] The presence of polar amino and carboxyl groups in the dipeptide structure contributes to its likely aqueous solubility.

Stability: Studies on amino acid infusion solutions suggest that both Phenylalanine and Methionine exhibit good stability in aqueous solutions.[11] Stock solutions of L-Methionine have been reported to be stable for up to five years when stored at 2-8°C.[10] This suggests that Phenylalanyl-Methionine is likely to be a stable dipeptide under standard laboratory and storage conditions.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of dipeptides like Phenylalanyl-Methionine.

Determination of Isoelectric Point (pI) by Titration

This method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH.

Methodology:

  • Sample Preparation: Prepare a solution of Phenylalanyl-Methionine of known concentration (e.g., 0.1 M) in deionized water.

  • Acid Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the acid in small, known increments.

  • pH Measurement: Measure the pH of the solution after each addition of acid using a calibrated pH meter.

  • Base Titration: In a separate experiment, titrate a fresh sample of the dipeptide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again measuring the pH after each increment.

  • Data Analysis: Plot the pH of the solution against the volume of acid and base added. The resulting titration curve will show two inflection points, corresponding to the pKa values of the carboxyl and amino groups.

  • pI Calculation: The isoelectric point (pI) is the pH at the midpoint of the titration curve, which can be calculated as the average of the two determined pKa values.

Determination of Aqueous Solubility

Photometric and gravimetric methods are commonly employed to determine the solubility of dipeptides.[12][13][14]

Methodology (Gravimetric Method):

  • Equilibration: Add an excess amount of solid Phenylalanyl-Methionine to a known volume of water in a sealed container.

  • Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the dipeptide).

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Solubility Calculation: Calculate the solubility as the mass of the dissolved dipeptide per unit volume of the solvent (e.g., in g/L or mg/mL).

Potential Biological Significance and Signaling Pathways

While the specific biological roles of the dipeptide Phenylalanyl-Methionine are not extensively characterized, the functions of its constituent amino acids provide insights into its potential activities. Phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine.[5] It has also been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway.[15] Methionine plays a crucial role in methylation reactions and protein synthesis.[10] The interaction between methionine and aromatic residues, such as phenylalanine, can contribute to the stabilization of protein structures.[16]

Given these roles, Phenylalanyl-Methionine could potentially influence cellular processes related to protein synthesis, neurotransmission, and structural protein integrity. A hypothetical signaling pathway illustrating the potential influence of Phenylalanine, and by extension this compound, on protein synthesis is depicted below.

Phenylalanyl_Methionine_Signaling Phe_Met Phenylalanyl-Methionine LAT1 LAT1 Transporter Phe_Met->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Repression Lifted Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Hypothetical mTOR signaling pathway activated by Phenylalanyl-Methionine.

Experimental Workflow Visualization

The logical flow for the comprehensive physicochemical characterization of Phenylalanyl-Methionine is outlined in the following diagram.

Physicochemical_Characterization_Workflow Start Start: Phenylalanyl-Methionine Sample Structural Structural Characterization (e.g., NMR, Mass Spec) Start->Structural Titration Potentiometric Titration Start->Titration Solubility_Assay Solubility Determination (Gravimetric/Photometric) Start->Solubility_Assay Stability_Study Stability Assessment (e.g., HPLC over time) Start->Stability_Study Data_Compilation Compile Physicochemical Data Structural->Data_Compilation pI_Calc Calculate Isoelectric Point (pI) Titration->pI_Calc Solubility_Data Determine Aqueous Solubility Solubility_Assay->Solubility_Data Stability_Profile Establish Stability Profile Stability_Study->Stability_Profile pI_Calc->Data_Compilation Solubility_Data->Data_Compilation Stability_Profile->Data_Compilation End End: Comprehensive Profile Data_Compilation->End

Caption: Workflow for physicochemical characterization of Phenylalanyl-Methionine.

References

Phenylalanyl-Methionine (Phe-Met) as a Potential Biomarker in Specific Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel and specific biomarkers is a cornerstone of modern medicine, facilitating early diagnosis, prognostic assessment, and the development of targeted therapies. Dipeptides, consisting of two amino acids, are emerging as a class of molecules with significant potential in this arena. This technical guide focuses on the dipeptide Phenylalanyl-Methionine (Phe-Met), exploring its potential as a biomarker in various diseases.

While direct evidence for this compound as a validated biomarker in specific diseases is currently limited, this guide provides a comprehensive overview of the existing, albeit sparse, information. It further delves into the well-established roles of its constituent amino acids, Phenylalanine (Phe) and Methionine (Met), in various pathologies, offering an inferential framework for the potential significance of the this compound dipeptide. The methodologies for the discovery and quantification of such dipeptides are also detailed to provide a practical resource for researchers in the field.

A PubChem entry for this compound indicates an association with colorectal cancer, referencing several publications.[1] However, a detailed review of these publications did not yield specific data on this compound levels or its direct role as a biomarker in this disease. This highlights a significant research gap and an opportunity for future investigation.

Data Presentation: The Roles of Constituent Amino Acids

Given the nascent state of research on the this compound dipeptide itself, a summary of the roles of its constituent amino acids in various diseases provides a foundation for hypothesizing its potential biological significance.

Table 1: Phenylalanine (Phe) in Disease

Disease AreaRole of PhenylalanineKey Findings
Metabolic Disorders Elevated levels are a hallmark of Phenylketonuria (PKU), an inborn error of metabolism.[2][3]Deficiency of the enzyme phenylalanine hydroxylase leads to Phe accumulation, causing severe neurological damage if untreated.[3]
Cardiovascular Disease Chronically elevated serum levels have been associated with cardiotoxicity.Studies have linked high phenylalanine levels to coronary artery disease, increased heart failure hospitalizations, and cardiac fibrosis.[4]
Neurological Disorders Phenylalanine is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine.[5] Altered Phe metabolism has been investigated in Parkinson's disease and Amyotrophic Lateral Sclerosis (ALS).[6]Phenylalanine hydroxylase has been proposed as a biomarker for disease susceptibility in Parkinson's disease and ALS.[6]
Cancer Upregulated phenylalanine metabolism has been observed in colorectal cancer.[7]Phenylalanine may contribute to the proliferation and migration of cancer cells.[7]

Table 2: Methionine (Met) in Disease

Disease AreaRole of MethionineKey Findings
Cancer Many cancer cells exhibit "methionine dependency," requiring exogenous methionine for growth.[8][9]Methionine restriction has been shown to inhibit cancer cell growth and may enhance the efficacy of chemotherapeutic agents.[10] Methionine metabolism is implicated in epigenetic modifications in cancer.[11]
Neurological Disorders Disruption of methionine metabolism has been linked to neurodegenerative disorders like Alzheimer's disease.[12]L-methionine has been shown to enhance neuroinflammation and impair neurogenesis.[12]
Metabolic Syndrome Methionine restriction has been shown to counteract metabolic dysfunction in animal models of diet-induced obesity.[13]

Experimental Protocols: Detection and Quantification of Dipeptides

The identification and quantification of dipeptides such as this compound in biological samples primarily rely on peptidomics, a branch of proteomics.[14][15] The most common analytical technique is mass spectrometry (MS), often coupled with liquid chromatography (LC) for separation.

Sample Preparation for Peptidomics Analysis

The goal of sample preparation is to enrich for low molecular weight peptides while removing larger proteins and other interfering substances.

  • Materials:

    • Biological sample (e.g., plasma, serum, tissue homogenate, fecal water)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Centrifugal filter units (e.g., with a 3 kDa or 10 kDa molecular weight cutoff)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Protocol:

    • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of cold ACN to precipitate larger proteins.

    • Incubation: Incubate the mixture at -20°C for 2 hours.

    • Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction.

    • Solvent Evaporation: Dry the supernatant using a vacuum centrifuge.

    • Reconstitution: Reconstitute the dried peptide extract in a solvent compatible with the subsequent analytical method (e.g., 0.1% TFA in water).

    • Desalting and Cleanup (Optional but Recommended): Use an SPE cartridge to remove salts and other impurities that can interfere with MS analysis.

      • Condition the C18 cartridge with ACN followed by equilibration with 0.1% TFA.

      • Load the reconstituted sample onto the cartridge.

      • Wash the cartridge with 0.1% TFA to remove salts.

      • Elute the peptides with a solution of ACN and 0.1% TFA (e.g., 50-80% ACN).

    • Final Drying and Reconstitution: Dry the eluted peptide fraction and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like an Orbitrap).

  • General Protocol:

    • Chromatographic Separation:

      • Inject the prepared peptide sample into the LC system.

      • Separate the peptides on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., ACN with 0.1% formic acid). This separates peptides based on their hydrophobicity.

    • Mass Spectrometry Analysis:

      • The eluting peptides from the LC are ionized, typically using electrospray ionization (ESI).

      • The mass spectrometer is operated in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for quantification.

      • Precursor Ion Selection: The mass analyzer is set to select the mass-to-charge ratio (m/z) of the this compound dipeptide.

      • Fragmentation: The selected precursor ions are fragmented in a collision cell.

      • Fragment Ion Detection: Specific fragment ions of this compound are detected. The intensity of these fragment ions is proportional to the amount of the dipeptide in the sample.

    • Quantification:

      • A standard curve is generated using synthetic this compound of known concentrations.

      • The concentration of this compound in the biological sample is determined by comparing its peak area to the standard curve.

      • The use of a stable isotope-labeled internal standard (e.g., this compound with 13C or 15N labels) is highly recommended for accurate quantification, as it corrects for variations in sample preparation and instrument response.

Mandatory Visualizations

Signaling Pathways

While specific signaling pathways for the this compound dipeptide have not been elucidated, general dipeptide signaling in cancer and the metabolic pathways of its constituent amino acids are relevant.

Dipeptide_Signaling_in_Cancer Dipeptide Dipeptides (e.g., this compound) PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Cell_Membrane Cell Membrane Increased_Intracellular_Dipeptides Increased Intracellular Dipeptides PEPT1->Increased_Intracellular_Dipeptides Transport MAP4K4 MAP4K4 Increased_Intracellular_Dipeptides->MAP4K4 Activation G3BP2 G3BP2 MAP4K4->G3BP2 Phosphorylation Phospho_G3BP2 Phosphorylated G3BP2 Metastasis Enhanced Cell Migration & Invasion (Metastasis) Phospho_G3BP2->Metastasis

Caption: General dipeptide-mediated signaling in cancer metastasis.

Amino_Acid_Metabolism_Cancer Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Protein_Synthesis Protein Synthesis Phenylalanine->Protein_Synthesis Methionine Methionine Methionine->Protein_Synthesis SAM S-adenosylmethionine (SAM) Methionine->SAM Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyrosine->Neurotransmitters Cancer_Proliferation Cancer Cell Proliferation & Survival Protein_Synthesis->Cancer_Proliferation Methylation DNA, RNA, & Histone Methylation SAM->Methylation Epigenetic_Regulation Epigenetic Regulation of Gene Expression Methylation->Epigenetic_Regulation Epigenetic_Regulation->Cancer_Proliferation

Caption: Simplified metabolic roles of Phe and Met in cancer.

Experimental Workflow

Peptidomics_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, etc.) Protein_Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Peptide_Enrichment 3. Peptide Enrichment (e.g., Centrifugal Filtration) Protein_Precipitation->Peptide_Enrichment Desalting 4. Desalting & Cleanup (Solid-Phase Extraction) Peptide_Enrichment->Desalting LC_Separation 5. LC Separation (Reversed-Phase) Desalting->LC_Separation MS_Analysis 6. Tandem MS Analysis (e.g., MRM/PRM) LC_Separation->MS_Analysis Data_Analysis 7. Data Analysis (Quantification & Identification) MS_Analysis->Data_Analysis Biomarker_Validation 8. Biomarker Validation Data_Analysis->Biomarker_Validation

Caption: A typical peptidomics workflow for biomarker discovery.

Conclusion and Future Directions

The dipeptide Phenylalanyl-Methionine remains a molecule of interest with currently underexplored potential as a clinical biomarker. While direct evidence linking this compound to specific diseases is scarce, the established roles of its constituent amino acids, Phenylalanine and Methionine, in cancer, metabolic disorders, and neurological diseases provide a strong rationale for further investigation.

The methodologies for peptidomics are well-established and offer a clear path for researchers to quantify this compound in various biological matrices. Future studies should focus on:

  • Targeted Quantification: Utilizing the described LC-MS/MS methods to quantify this compound in large patient cohorts with specific diseases, particularly colorectal cancer, to validate the association suggested by existing database entries.

  • Functional Studies: Investigating the biological activity of this compound in cell culture and animal models to understand its potential role in cellular signaling and disease pathogenesis.

  • Untargeted Peptidomics: Continuing to perform broad peptidomics studies in various diseases, which may uncover this compound as part of a larger biomarker signature.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and other dipeptides as novel biomarkers. The clear research gap in this area presents a significant opportunity to contribute to the field of personalized medicine.

References

In Silico Prediction of Phe-Met Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of proteins that bind to specific peptides is a critical step in drug discovery and the elucidation of biological pathways. The dipeptide Phenylalanine-Methionine (Phe-Met) presents a compelling case for investigation due to the established roles of its constituent amino acids as "hot spots" in protein-protein interactions. This technical guide provides an in-depth overview of the in silico methodologies available for predicting this compound binding proteins. We will explore the core computational strategies, present a framework for experimental validation, and offer detailed protocols for key techniques. This guide is intended to equip researchers with the necessary knowledge to computationally identify and experimentally validate novel protein targets for this compound, thereby accelerating research and development in this area.

Introduction to In Silico Prediction of Protein-Peptide Interactions

The prediction of interactions between proteins and peptides through computational methods has become an indispensable tool in modern molecular biology and drug development. These in silico approaches offer a rapid and cost-effective means to screen vast numbers of potential interactions, prioritizing candidates for experimental validation. The methodologies can be broadly categorized into two main approaches: structure-based methods and sequence-based methods.

Structure-based methods rely on the three-dimensional structures of the protein receptor and, if available, the peptide ligand. Techniques such as molecular docking are employed to predict the binding pose and affinity of the peptide within the protein's binding pocket.

Sequence-based methods , on the other hand, do not require 3D structural information and instead leverage the amino acid sequences of proteins and peptides. These methods often employ machine learning and deep learning algorithms trained on large datasets of known protein-peptide interactions to predict new ones.

Given the small and flexible nature of a dipeptide like this compound, a combination of these approaches is often most effective. The inherent hydrophobicity and aromaticity of Phenylalanine, coupled with the unique properties of Methionine's thioether side chain, make this dipeptide an interesting candidate for mediating specific protein interactions.[1]

Computational Methodologies for Predicting this compound Binding Proteins

A variety of computational tools and algorithms can be harnessed to predict proteins that bind to the this compound dipeptide. The general workflow for such a predictive study is outlined below.

In Silico Prediction Workflow

The process of computationally identifying potential this compound binding proteins typically follows a multi-step pipeline that integrates various bioinformatics tools and databases.

In_Silico_Workflow cluster_0 Target Identification cluster_1 In Silico Prediction cluster_2 Hit Prioritization & Validation Target_Selection Target Protein Database Search (e.g., UniProt, PDB) Virtual_Screening Virtual Screening of Protein Databases Target_Selection->Virtual_Screening Protein Structures ML_Prediction Machine Learning Prediction (e.g., SVM, RF, CNN) Target_Selection->ML_Prediction Protein Sequences Molecular_Docking Molecular Docking (e.g., AutoDock, GOLD) Virtual_Screening->Molecular_Docking Candidate Proteins MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Refinement Binding_Affinity_Prediction Binding Affinity Prediction Molecular_Docking->Binding_Affinity_Prediction MD_Simulations->Binding_Affinity_Prediction ML_Prediction->Binding_Affinity_Prediction Experimental_Validation Experimental Validation (SPR, ITC) Binding_Affinity_Prediction->Experimental_Validation Prioritized Hits

Figure 1: In Silico Workflow for this compound Binding Protein Prediction.
Molecular Docking

Molecular docking is a primary structure-based method for predicting the preferred orientation of a ligand (in this case, the this compound dipeptide) when bound to a protein target. The process involves sampling a multitude of conformational and orientational states of the dipeptide within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Table 1: Performance of Common Molecular Docking Programs for Peptide-Protein Docking

Docking ProgramPeptide Length RangeSuccess Rate (Top Pose)Average L-RMSD (Å)Reference
FRODOCK9-15 residues39.09% (within 2.0 Å)12.46[2]
ZDOCK9-15 residues32.33% (within 2.0 Å)8.60 (re-docking)[2]
Glideup to 8 residues100% (within 2.0 Å)< 2.0[3]
AutoDock Vinaup to 5 residues-2.09 (re-docking)[2]
pepATTRACTflexible peptides--[2]

Note: Success rates and RMSD values can vary significantly based on the dataset and docking protocol used.

Machine Learning and Deep Learning Approaches

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful sequence-based methods for predicting protein-peptide interactions. These models are trained on large datasets of known interactions and can learn complex patterns from amino acid sequences and physicochemical properties to predict the likelihood of a new interaction.

Table 2: Performance Metrics of Selected Machine Learning Models for Peptide-Binding Prediction

ModelMethodPerformance MetricValueReference
SPRINT-StrRandom ForestMCC0.293[4]
SPRINT-StrRandom ForestROC AUC0.782[4]
SVM-RBFSupport Vector MachineAccuracy80.2%[5]
SVM-RBFSupport Vector MachineF1 Score0.811[5]
PepBind-SVMSupport Vector MachineAccuracy92.1%

MCC: Matthews Correlation Coefficient; ROC AUC: Area Under the Receiver Operating Characteristic Curve.

Experimental Validation of Predicted Interactions

Following the in silico prediction and prioritization of candidate this compound binding proteins, experimental validation is crucial to confirm the interactions. Several biophysical techniques can be employed for this purpose, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being two of the most robust and widely used methods.

General Experimental Workflow

The validation process begins with the expression and purification of the predicted target protein and the synthesis of the this compound dipeptide. Subsequently, biophysical assays are performed to characterize the binding affinity and thermodynamics of the interaction.

Experimental_Workflow cluster_0 Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis Protein_Expression Target Protein Expression & Purification SPR_Analysis Surface Plasmon Resonance (SPR) Protein_Expression->SPR_Analysis ITC_Analysis Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC_Analysis Peptide_Synthesis This compound Dipeptide Synthesis Peptide_Synthesis->SPR_Analysis Peptide_Synthesis->ITC_Analysis Binding_Kinetics Binding Kinetics (ka, kd, KD) SPR_Analysis->Binding_Kinetics Thermodynamics Thermodynamic Profile (ΔH, ΔS, KD) ITC_Analysis->Thermodynamics

Figure 2: Experimental Workflow for Validating Predicted Interactions.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound dipeptide) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.

Table 3: Representative Binding Affinity Data for Dipeptides from Experimental Studies

DipeptideTarget ProteinK_i / K_DMethodReference
H-Phe-Phe-NH₂Substance P1-7 binding site1.5 nM (K_i)Radioligand Assay[6]
VariousMHC Class IVaries (nM to µM)Binding Assays[7]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

Potential Signaling Roles of this compound

While specific signaling pathways directly modulated by the this compound dipeptide are not yet well-characterized, the roles of its constituent amino acids and other small peptides in signaling are established. Phenylalanine is a precursor to several neurotransmitters, and various small peptides act as signaling molecules in diverse biological processes, from neurotransmission to development.[9][10] A generalized peptide signaling pathway is depicted below, which could serve as a model for investigating the potential roles of this compound.

Signaling_Pathway PheMet This compound Dipeptide Receptor Cell Surface Receptor PheMet->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation Cascade

Figure 3: Generalized Peptide Signaling Pathway.

Detailed Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR)
  • Protein Immobilization:

    • The purified target protein is covalently immobilized onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution over the activated surface to allow for covalent bond formation.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound dipeptide in a suitable running buffer.

    • Inject the dipeptide solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for each concentration.

    • Include a buffer-only injection as a control for baseline drift.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k_a) and dissociation (k_d) rate constants.

    • Calculate the equilibrium dissociation constant (K_D) as k_d / k_a.

Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the this compound dipeptide in the same buffer to minimize heats of dilution.[8]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and dipeptide solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound dipeptide solution into the injection syringe.

    • Set the experimental temperature and perform a series of small, sequential injections of the dipeptide into the protein solution.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dipeptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the K_D and ΔH values.

Conclusion

The in silico prediction of this compound binding proteins offers a powerful and efficient approach to identify novel therapeutic targets and to unravel the biological functions of this dipeptide. By combining structure-based methods like molecular docking with sequence-based machine learning approaches, researchers can generate a prioritized list of candidate binding partners. Subsequent experimental validation using robust biophysical techniques such as SPR and ITC is essential to confirm these predictions and to provide a detailed characterization of the binding interactions. This integrated computational and experimental workflow provides a clear path forward for advancing our understanding of the roles of dipeptides in biological systems and for the development of novel peptide-based therapeutics.

References

Spectroscopic Characterization of Phe-Met: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of the dipeptide Phenylalanyl-Methionine (Phe-Met). It includes experimental protocols, data interpretation, and key structural insights derived from these powerful analytical methods.

Introduction to this compound

Phenylalanyl-Methionine (this compound) is a dipeptide composed of the amino acids L-Phenylalanine and L-Methionine linked by a peptide bond. Understanding its structural and physicochemical properties is crucial in various fields, including peptide chemistry, drug discovery, and metabolomics. Spectroscopic methods provide the foundational data for this characterization.

Molecular Structure:

Molecular Formula: C₁₄H₂₀N₂O₃S[1]

Molecular Weight: 296.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of the this compound dipeptide in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are based on typical chemical shifts for Phenylalanine and Methionine residues in peptides and may vary slightly depending on the solvent, pH, and temperature. The data for individual amino acids can be found in databases such as the Human Metabolome Database.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Atom NamePhenylalanine Residue (ppm)Methionine Residue (ppm)Multiplicity
α-H~ 4.1 - 4.3~ 4.0 - 4.2dd
β-H~ 2.9 - 3.2~ 1.9 - 2.2m
γ-H-~ 2.5t
δ-H (aromatic)~ 7.2 - 7.4-m
ε-H (aromatic)~ 7.2 - 7.4-m
ζ-H (aromatic)~ 7.2 - 7.4-m
S-CH₃-~ 2.1s
Amide NH (Phe)~ 8.0 - 8.5 (in H₂O/D₂O)-d
Amide NH (Met)-~ 8.0 - 8.5 (in H₂O/D₂O)d

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Atom NamePhenylalanine Residue (ppm)Methionine Residue (ppm)
~ 55 - 58~ 53 - 56
~ 38 - 40~ 30 - 33
~ 137 - 139~ 30 - 32
Cδ (aromatic)~ 129 - 131-
Cε (aromatic)~ 129 - 131-
Cζ (aromatic)~ 127 - 129-
S-CH₃-~ 15 - 17
Carbonyl (C=O)~ 173 - 176~ 174 - 177
Experimental Protocols: NMR Spectroscopy

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • pH Adjustment: Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute NaOD or DCl in D₂O. The pH can significantly affect the chemical shifts of labile protons (e.g., amide and carboxyl protons).

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

1D NMR (¹H and ¹³C):

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and appropriate water suppression techniques if using a mixed H₂O/D₂O solvent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. The spectral width should encompass the full range of expected carbon resonances (e.g., 0-180 ppm).

2D NMR (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for assigning protons within the Phenylalanine and Methionine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon resonances based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is instrumental in confirming the peptide backbone connectivity and the overall structure of this compound.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation PheMet This compound Sample NMR_Tube Sample in NMR Tube PheMet->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube Standard Internal Standard (DSS) Standard->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Assign_H1 Assign ¹H Signals H1_NMR->Assign_H1 Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 COSY->Assign_H1 HSQC->Assign_C13 Structure This compound Structure Confirmation HMBC->Structure Assign_H1->Structure Assign_C13->Structure

Caption: Workflow for NMR-based characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for peptides.

Data Presentation: Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₄H₂₀N₂O₃S
Monoisotopic Mass296.1195 Da
Average Mass296.39 g/mol
Common Adducts (Positive Ion)[M+H]⁺ = 297.1268 Da, [M+Na]⁺ = 319.1087 Da
Common Adducts (Negative Ion)[M-H]⁻ = 295.1122 Da

Table 4: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

The fragmentation of peptides in tandem MS typically occurs at the peptide bonds, leading to the formation of b- and y-ions.

Fragment IonSequencePredicted m/z
b₁Phe148.0762
y₁Met150.0583
immonium (Phe)120.0813

Note: The m/z values are for the monoisotopic masses of the fragment ions.

Experimental Protocols: ESI-MS

Sample Preparation:

  • Dissolution: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation from other components if in a complex mixture.

ESI-MS and ESI-MS/MS:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact protonated molecule ([M+H]⁺). This confirms the molecular weight of the dipeptide.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides sequence and structural information. Key fragments to observe for this compound are the b₁-ion (corresponding to the Phenylalanine residue) and the y₁-ion (corresponding to the Methionine residue).

Visualization: Logical Relationship of Spectroscopic Data

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structural Elucidation NMR_Data 1D and 2D NMR Data (Chemical Shifts, Couplings) Connectivity Atom Connectivity (Spin Systems) NMR_Data->Connectivity Conformation 3D Conformation (NOE, J-coupling) Connectivity->Conformation PheMet_Structure Complete Structure of this compound Connectivity->PheMet_Structure Provides backbone and side-chain structure Conformation->PheMet_Structure Defines spatial arrangement MS_Data Full Scan MS Data (Molecular Weight) Sequence Amino Acid Sequence MS_Data->Sequence MSMS_Data Tandem MS Data (Fragmentation Pattern) MSMS_Data->Sequence Sequence->PheMet_Structure Confirms amino acid composition and order

Caption: Integration of NMR and MS data for this compound structural analysis.

Conclusion

The combined application of NMR and MS provides a robust and comprehensive framework for the spectroscopic characterization of the dipeptide this compound. NMR spectroscopy excels at defining the detailed covalent structure and solution-state conformation, while mass spectrometry offers high sensitivity for molecular weight determination and sequence confirmation through fragmentation analysis. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of peptide science and drug development, enabling the precise structural elucidation of this compound and related small peptides.

References

Methodological & Application

Application Note: Cell-Based Assays for Studying Phenylalanine-Methionine (Phe-Met) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Phenylalanine-Methionine (Phe-Met) is comprised of L-phenylalanine and L-methionine residues[1]. Its biological activity is primarily associated with the activation of G protein-coupled receptor 142 (GPR142)[2][3]. GPR142 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS)[3][4]. Endogenous ligands for GPR142 include aromatic amino acids like L-Tryptophan and L-Phenylalanine[2]. The activation of GPR142 by agonists potentiates insulin release only in high-glucose conditions, making it a promising therapeutic target for Type 2 Diabetes with a potentially low risk of hypoglycemia[3].

This document provides detailed protocols for a suite of cell-based assays designed to investigate the biological activity of this compound and other GPR142 modulators. These assays enable the characterization of receptor activation, downstream signaling pathways, and physiological responses.

GPR142 Signaling Pathways

GPR142 activation by a ligand such as this compound initiates a complex signaling cascade involving multiple G protein subtypes. The primary pathway for stimulating insulin secretion is through Gαq coupling[2][5]. However, studies in recombinant cell lines have shown that GPR142 can also couple to Gαi and Gαs, leading to the modulation of cyclic AMP (cAMP) levels and the phosphorylation of extracellular signal-regulated kinase (ERK)[2][4][6]. Understanding these pathways is critical for characterizing the pharmacological profile of potential GPR142 agonists.

Caption: GPR142 signaling cascade upon ligand binding.

Gαq Pathway Activation: Calcium Mobilization Assay

Principle

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gαq pathway. Gαq activation stimulates Phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm[7]. This calcium flux is detected using a calcium-sensitive fluorescent dye. The assay is well-suited for high-throughput screening (HTS) of GPR142 agonists and antagonists[8][9].

Experimental Workflow

Calcium_Workflow A 1. Seed Cells (e.g., HEK293 expressing GPR142) in 96/384-well plates B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM, Calcium-5) B->C D 4. Incubate (1 hr, 37°C then 30 min, RT) C->D F 6. Measure Fluorescence on FLIPR / FlexStation D->F E 5. Prepare Ligand Plate (this compound, controls) E->F G 7. Analyze Data (Calculate EC₅₀/IC₅₀) F->G

Caption: Workflow for the calcium mobilization assay.

Protocol

Materials

  • HEK293 cells stably expressing human GPR142

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Assay Plates: Black-wall, clear-bottom 96-well or 384-well microplates

  • FLIPR Calcium Assay Kit (e.g., Molecular Devices) or Fluo-4 AM

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (if required to prevent dye leakage)[9]

  • This compound and other test compounds

  • Fluorescence Plate Reader with liquid handling (e.g., FLIPR Tetra®, FlexStation® 3)

Procedure

  • Cell Seeding: Seed GPR142-expressing HEK293 cells into black-wall, clear-bottom microplates at a density that will yield 90-100% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂[10].

  • Dye Loading: The next day, remove the culture medium. Prepare the calcium-sensitive dye loading solution in Assay Buffer according to the manufacturer's instructions. Add the dye solution to each well[11].

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature to allow for dye de-esterification[10].

  • Compound Plate Preparation: During the incubation, prepare a plate containing 5x concentrated solutions of this compound, a known GPR142 agonist (e.g., L-Tryptophan), and vehicle control in Assay Buffer.

  • Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds from the source plate to the cell plate and record fluorescence (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition in real-time[11].

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation
CompoundAssay TypeEC₅₀ (μM)Emax (% of Control)
This compound Calcium Mobilization2.595
L-Tryptophan[2]Calcium Mobilization15.0100
Synthetic Agonist[2]Calcium Mobilization0.1110

Gαs/Gαi Pathway Activation: cAMP Reporter Assay

Principle

This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gαs (stimulatory) and Gαi (inhibitory) proteins. A common method is the CRE-luciferase reporter assay. Cells are co-transfected with the GPR142 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP Response Element (CRE). Activation of Gαs increases cAMP, which activates Protein Kinase A (PKA), leading to the phosphorylation of CREB and subsequent luciferase expression. Conversely, activation of Gαi inhibits adenylyl cyclase, reduces cAMP levels (often measured as a decrease from forskolin-stimulated levels), and decreases luciferase expression[12][13].

Experimental Workflow

cAMP_Workflow A 1. Co-transfect Cells (HEK293) with GPR142 and CRE-Luciferase Plasmids B 2. Seed Transfected Cells in 96-well plates A->B C 3. Incubate for 24h B->C D 4. Treat Cells with this compound / Controls (± Forskolin for Gi assay) C->D E 5. Incubate for 4-6 hours D->E F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Normalize, Calculate EC₅₀/IC₅₀) G->H

Caption: Workflow for the CRE-luciferase cAMP assay.

Protocol

Materials

  • HEK293 cells

  • Expression vector for human GPR142

  • CRE-Luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])[14]

  • Control vector for normalization (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • White, opaque 96-well microplates

  • Forskolin (for Gαi pathway analysis)

  • Dual-Luciferase® Reporter Assay System (Promega) or similar

  • Luminometer

Procedure

  • Transfection: Co-transfect HEK293 cells with the GPR142 expression vector, the CRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent[13].

  • Cell Seeding: After transfection, seed the cells into white, opaque 96-well plates and incubate for 24 hours[15].

  • Compound Treatment:

    • For Gαs activity: Replace the medium with serum-free medium containing various concentrations of this compound or control agonists.

    • For Gαi activity: Pre-treat cells with various concentrations of this compound or control agonists, then stimulate with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubation: Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression[12].

  • Lysis and Measurement: Remove the medium. Lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a plate luminometer, following the manufacturer's protocol[16].

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • For Gαs: Plot the normalized luminescence against agonist concentration to determine EC₅₀.

    • For Gαi: Plot the percentage inhibition of the forskolin response against agonist concentration to determine IC₅₀.

Data Presentation
CompoundPathwayAssay TypeEC₅₀ / IC₅₀ (μM)
This compound GαsCRE-Luciferase> 30 (low potency)
This compound GαiCRE-Luciferase (inhibition of Forskolin)0.8
L-Tryptophan[2]GαicAMP Inhibition5.2
Synthetic Agonist[2]GαicAMP Inhibition0.05

Physiological Response: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Principle

The GSIS assay is a functional, phenotypic assay that measures the primary biological outcome of GPR142 activation in pancreatic β-cells: the potentiation of insulin secretion in the presence of high glucose[4]. This assay is critical for confirming the therapeutic potential of GPR142 agonists. It can be performed using primary pancreatic islets or insulin-secreting cell lines (e.g., INS-1, MIN6).

Experimental Workflowdot

GSIS_Workflow A 1. Isolate Pancreatic Islets or Culture INS-1 Cells B 2. Pre-incubate in low glucose buffer (e.g., 2.8 mM) A->B C 3. Incubate in Buffers with Low (2.8 mM) or High (16.7 mM) Glucose ± this compound / Controls B->C D 4. Incubate for 1-2 hours C->D E 5. Collect Supernatant D->E G 7. Measure Insulin Concentration in Supernatant and Lysate via ELISA E->G F 6. Lyse Cells/Islets (for total insulin content) F->G H 8. Analyze Data (Normalize secreted insulin to total insulin) G->H

References

Protocols for the Laboratory Synthesis of Phenylalanine-Methionine (Phe-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of the dipeptide Phenylalanine-Methionine (Phe-Met) in a laboratory setting. Methodologies for both solution-phase and solid-phase peptide synthesis (SPPS) are outlined, offering flexibility for various research and development applications.

Introduction

The dipeptide this compound is a fundamental building block in many biologically active peptides and proteins. Its synthesis is a common requirement in drug discovery, proteomics, and various biochemical studies. The choice between solution-phase and solid-phase synthesis depends on the desired scale, purity requirements, and available laboratory resources. Solution-phase synthesis is often preferred for large-scale production of short peptides, allowing for the purification of intermediates at each step. In contrast, solid-phase peptide synthesis offers advantages in terms of ease of automation, speed, and the ability to synthesize longer peptides by simplifying the purification process to a final cleavage and single purification step.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of this compound and related dipeptides. It is important to note that yields and purities can vary significantly based on the specific reagents, conditions, and purification methods employed.

ParameterSolution-Phase Synthesis (Boc-Phe-Met-OH)Solid-Phase Synthesis (Fmoc-Phe-Met)
Overall Yield 60-80% (typical)50-70% (typical loading efficiency)
Purity (after HPLC) >95%>95%
Coupling Reaction Time 2-12 hours1-4 hours
Deprotection Time 1-2 hours30-60 minutes

Note: The yield for the saponification step in the solution-phase synthesis of Boc-Phe-Met-OH from its methyl ester has been reported to be as high as 94%[1].

Experimental Protocols

Solution-Phase Synthesis of Boc-Phe-Met-OH

This protocol describes the synthesis of N-terminally Boc-protected this compound.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Methionine methyl ester hydrochloride (H-Met-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Activation of Boc-Phe-OH:

    • Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or DIC (1.1 eq) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Met-OMe·HCl (1.0 eq) in anhydrous DMF and neutralize with DIPEA (1.1 eq) at 0 °C.

    • Add the neutralized methionine solution to the activated Boc-Phe-OH solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Boc-Phe-Met-OMe:

    • If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Boc-Phe-Met-OMe by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Saponification to Boc-Phe-Met-OH:

    • Dissolve the purified Boc-Phe-Met-OMe in a mixture of methanol and water.

    • Add LiOH or NaOH (1.1-1.5 eq) and stir at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate to yield Boc-Phe-Met-OH as a white solid. A yield of 94% has been reported for this step[1].

Solid-Phase Synthesis of this compound (Fmoc-Strategy)

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Met-Wang resin in a reaction vessel.

    • Add DMF and allow the resin to swell for 30-60 minutes.

    • Drain the DMF.

  • Fmoc-Deprotection of Methionine:

    • Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3-5 eq), HBTU/HATU (3-5 eq), and DIPEA (6-10 eq) in DMF.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Fmoc-Deprotection of Phenylalanine:

    • Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide with cold diethyl ether and dry under vacuum.

Purification and Characterization

Purification:

The crude this compound dipeptide from either synthesis method is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the protected or unprotected peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and stereochemistry of the dipeptide.

Visualizations

Solution_Phase_Synthesis cluster_activation Activation cluster_coupling Coupling cluster_saponification Saponification cluster_purification Purification Boc_Phe_OH Boc-Phe-OH Activated_Ester Activated Ester Boc_Phe_OH->Activated_Ester HOBt HOBt HOBt->Activated_Ester DCC_DIC DCC or DIC DCC_DIC->Activated_Ester Boc_Phe_Met_OMe Boc-Phe-Met-OMe Activated_Ester->Boc_Phe_Met_OMe Met_OMe H-Met-OMe Met_OMe->Boc_Phe_Met_OMe DIPEA DIPEA DIPEA->Boc_Phe_Met_OMe Boc_Phe_Met_OH Boc-Phe-Met-OH Boc_Phe_Met_OMe->Boc_Phe_Met_OH LiOH LiOH or NaOH LiOH->Boc_Phe_Met_OH Purified_Product Purified this compound Boc_Phe_Met_OH->Purified_Product Deprotection & HPLC

Caption: Workflow for the solution-phase synthesis of this compound.

Solid_Phase_Synthesis start Fmoc-Met-Wang Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Coupling (Fmoc-Phe-OH, HBTU, DIPEA) deprotection1->coupling deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection2 cleavage Cleavage (TFA Cocktail) deprotection2->cleavage purification Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for Utilizing Phe-Met as a Substrate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-Methionine (Phe-Met) serves as a valuable substrate for investigating the kinetics of specific proteases. Due to the hydrophobic nature of both phenylalanine and methionine residues, this dipeptide is a target for enzymes with a preference for bulky, nonpolar amino acids at their active sites. Understanding the kinetics of enzymes that cleave the this compound bond is crucial for elucidating their biological roles and for the development of targeted therapeutic inhibitors. These application notes provide detailed protocols and data for the use of a this compound containing substrate in enzyme kinetics studies, with a specific focus on Human Carboxypeptidase A6 (CPA6).

Featured Enzyme: Human Carboxypeptidase A6 (CPA6)

Human Carboxypeptidase A6 (CPA6) is a member of the M14 family of metallocarboxypeptidases. It exhibits a preference for cleaving C-terminal hydrophobic amino acids, particularly when the penultimate residue is phenylalanine. This makes substrates terminating in a this compound sequence ideal for characterizing CPA6 activity.

Data Presentation: Kinetic Parameters for CPA6

The following table summarizes the kinetic constants for the hydrolysis of various N-(2-furyl)acryloyl-L-phenylalanyl-L-amino acid substrates by human CPA6. This data allows for a direct comparison of the enzyme's specificity and efficiency towards different C-terminal hydrophobic residues.

Substrate (FA-Phe-X)Km (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
FA-Phe-Phe100 - 8004 - 10-
FA-Phe-Tyr100 - 8004 - 10-
FA-Phe-Trp100 - 8004 - 10-
FA-Phe-Met 100 - 800 4 - 10 -
FA-Phe-Leu100 - 8004 - 10-
FA-Phe-Ile2000 - 30004 - 10-
FA-Phe-Val-< 0.5-
FA-Phe-Ala-< 0.5-
FA-Phe-His-< 0.5-

Note: The source provides ranges for Km and kcat values for the efficiently cleaved substrates.[1]

Experimental Protocols

Protocol 1: Kinetic Analysis of CPA6 with FA-Phe-Met Substrate

This protocol describes a spectrophotometric assay to determine the kinetic parameters of CPA6 using the chromogenic substrate N-(2-furyl)acryloyl-L-phenylalanyl-L-methionine (FA-Phe-Met). The cleavage of the peptide bond results in a change in absorbance, which can be monitored over time.

Materials:

  • Purified Human Carboxypeptidase A6 (CPA6)

  • N-(2-furyl)acryloyl-L-phenylalanyl-L-methionine (FA-Phe-Met) substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • Spectrophotometer capable of reading in the UV range (e.g., 340 nm)

  • 96-well UV-transparent microplates or quartz cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of FA-Phe-Met in a suitable solvent (e.g., DMSO) and dilute it in Assay Buffer to create a series of substrate concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

    • Prepare a stock solution of CPA6 in Assay Buffer. The final enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Assay Setup:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[2]

    • In each well of the microplate or cuvette, add the appropriate volume of the substrate dilution.

    • Include a substrate blank for each concentration, containing only the substrate and Assay Buffer.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a small volume of the CPA6 enzyme solution to each well.

    • Mix the contents of the wells thoroughly but gently.

  • Data Acquisition:

    • Immediately start monitoring the change in absorbance at 340 nm over a set period.[1] The rate of change in absorbance is proportional to the rate of substrate hydrolysis.

    • Record the absorbance at regular intervals to generate a progress curve.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Correct the V₀ values by subtracting the rate of spontaneous substrate hydrolysis (from the blank wells).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. This can be done using non-linear regression software.

    • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency (kcat/Km).

Visualizations

Experimental Workflow for Enzyme Kinetics

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Enzyme, Substrate, Buffer) ConcentrationSeries Create Substrate Concentration Series ReagentPrep->ConcentrationSeries AssaySetup Set up Reactions (Enzyme + Substrate) ConcentrationSeries->AssaySetup Incubation Incubate at Constant Temperature AssaySetup->Incubation DataCollection Monitor Absorbance Change Over Time Incubation->DataCollection InitialVelocity Calculate Initial Velocities (V₀) DataCollection->InitialVelocity MMPlot Plot V₀ vs. [S] InitialVelocity->MMPlot KineticParams Determine Km, Vmax, kcat MMPlot->KineticParams

Caption: Workflow for a typical enzyme kinetics experiment.

Michaelis-Menten Kinetics Model

Caption: The Michaelis-Menten model of enzyme kinetics.

Potential Inhibitors

For researchers interested in screening for inhibitors of enzymes that cleave this compound, several classes of compounds can be considered. For metalloproteases like carboxypeptidases, metal chelators such as EDTA and o-phenanthroline are general inhibitors.[3] For aminopeptidases, bestatin is a well-known competitive inhibitor.[3][4] The design of specific inhibitors often involves creating peptide analogs that mimic the transition state of the enzymatic reaction.

Conclusion

The use of this compound containing substrates, such as FA-Phe-Met, provides a robust system for the kinetic characterization of proteases with a specificity for hydrophobic residues. The protocols and data presented here for Human Carboxypeptidase A6 serve as a guide for researchers in academia and industry to investigate the function of these enzymes and to facilitate the discovery of novel therapeutic agents. The detailed methodologies and clear data presentation are intended to support the design and execution of reproducible and informative enzyme kinetics experiments.

References

Application of Phenylalanine-Methionine (Phe-Met) in Peptide Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling dipeptides have emerged as promising building blocks for the development of novel drug delivery systems. Their inherent biocompatibility, biodegradability, and the simplicity of their structure make them attractive candidates for creating nanostructures such as nanoparticles and hydrogels capable of encapsulating and delivering therapeutic agents. While the diphenylalanine (Phe-Phe) motif has been extensively studied for its robust self-assembly properties, the incorporation of other amino acids, such as methionine (Met), offers opportunities to modulate the physicochemical properties of the resulting drug carriers. The Phenylalanine-Methionine (Phe-Met) dipeptide, with its combination of an aromatic and a sulfur-containing amino acid, presents a unique platform for designing drug delivery vehicles.

This document provides detailed application notes and protocols for the conceptual application of this compound in peptide drug delivery systems. Due to a lack of extensive, direct experimental data on unmodified this compound in the current literature, the quantitative data and certain specific parameters in the protocols are based on findings from closely related and well-characterized dipeptide systems, primarily those based on the Phe-Phe motif. These should be considered as a starting point for the design and optimization of this compound-based drug delivery platforms.

Data Presentation: Physicochemical and Drug Delivery Characteristics

The following tables summarize the expected, hypothetical characteristics of this compound based drug delivery systems, extrapolated from data on similar dipeptide assemblies. These values should be experimentally determined for any new this compound formulation.

Table 1: Hypothetical Physicochemical Properties of this compound Nanoparticles

ParameterExpected Value RangeCharacterization Method
Particle Size (Diameter) 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -15 to +15 mV (pH dependent)Laser Doppler Velocimetry
Morphology Spherical nanoparticles, nanofibersTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)

Table 2: Hypothetical Drug Loading and Release Kinetics for a Model Hydrophobic Drug

ParameterExpected Value RangeMethod of Determination
Drug Loading Capacity (DLC) 5 - 15% (w/w)High-Performance Liquid Chromatography (HPLC)
Encapsulation Efficiency (EE) 60 - 85%UV-Vis Spectroscopy, HPLC
Release Profile (in vitro) Biphasic: Initial burst followed by sustained release over 72hDialysis Method, UV-Vis Spectroscopy
Release Kinetics Model Higuchi or Korsmeyer-PeppasMathematical Modeling of Release Data

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, drug loading, and characterization of this compound based nanoparticles.

Protocol 1: Synthesis of this compound Nanoparticles via Self-Assembly

Objective: To synthesize this compound dipeptide nanoparticles through a solvent-shifting self-assembly method.

Materials:

  • L-Phenylalanyl-L-Methionine (this compound) dipeptide powder

  • Hexafluoroisopropanol (HFIP)

  • Milli-Q or deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolution: Prepare a stock solution of this compound by dissolving the dipeptide powder in HFIP to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Self-Assembly Induction: Rapidly inject a specific volume of the this compound/HFIP stock solution into a larger volume of Milli-Q water while vortexing. A typical ratio is 1:9 (v/v) of the stock solution to water. The final concentration of this compound in the aqueous solution will influence nanoparticle size and density.

  • Maturation: Allow the resulting suspension to stand at room temperature for at least 2 hours to ensure the completion of the self-assembly process and stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes to pellet the nanoparticles.

  • Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh Milli-Q water. Repeat the centrifugation and washing steps twice to remove any residual HFIP and non-assembled dipeptide.

  • Final Suspension: After the final wash, resuspend the nanoparticle pellet in the desired buffer or medium for subsequent experiments.

Protocol 2: Encapsulation of a Hydrophobic Drug into this compound Nanoparticles

Objective: To encapsulate a model hydrophobic drug (e.g., Curcumin) into pre-formed this compound nanoparticles.

Materials:

  • This compound nanoparticle suspension (from Protocol 1)

  • Curcumin (or other hydrophobic drug)

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Stir plate and magnetic stir bar

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Drug Solution Preparation: Prepare a stock solution of the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL Curcumin in ethanol).

  • Drug Loading: Add the drug solution dropwise to the this compound nanoparticle suspension while stirring gently. The ratio of drug to nanoparticles should be optimized to achieve the desired loading capacity. A starting point is a 1:10 drug-to-dipeptide weight ratio.

  • Incubation: Continue stirring the mixture at room temperature for 4-6 hours in the dark to facilitate the partitioning of the drug into the hydrophobic cores of the nanoparticles.

  • Removal of Unencapsulated Drug: Transfer the mixture to a dialysis bag and dialyze against a large volume of the desired buffer (e.g., Phosphate Buffered Saline, PBS) for 24 hours, with buffer changes every 6-8 hours, to remove the free, unencapsulated drug and the organic solvent.

  • Collection: Collect the drug-loaded nanoparticle suspension from the dialysis bag.

Protocol 3: Characterization of this compound Nanoparticles

Objective: To characterize the physicochemical properties of the synthesized this compound nanoparticles.

Methods:

  • Particle Size and Zeta Potential: Dilute the nanoparticle suspension in Milli-Q water and analyze using a Dynamic Light Scattering (DLS) instrument.

  • Morphology: Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid, allow it to air dry, and visualize using a Transmission Electron Microscope (TEM).

  • Drug Loading Quantification:

    • Lyophilize a known volume of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated drug.

    • Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the encapsulated drug from this compound nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticle suspension

  • Dialysis membrane (MWCO 3.5 kDa)

  • Release buffer (e.g., PBS with 0.5% Tween 80 to maintain sink conditions for hydrophobic drugs)

  • Shaking incubator

Procedure:

  • Sample Preparation: Place a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the sealed dialysis bag in a larger volume (e.g., 50 mL) of the release buffer in a container.

  • Incubation: Place the container in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and pathways involved in the application of this compound for drug delivery.

G cluster_synthesis Synthesis of this compound Nanoparticles PheMet This compound Dipeptide Dissolution Dissolution PheMet->Dissolution HFIP HFIP (Solvent) HFIP->Dissolution Water Water (Anti-solvent) SelfAssembly Solvent Shifting & Self-Assembly Water->SelfAssembly Dissolution->SelfAssembly Nanoparticles This compound Nanoparticles SelfAssembly->Nanoparticles G cluster_loading Drug Encapsulation Process Nanoparticles This compound Nanoparticles Incubation Incubation & Partitioning Nanoparticles->Incubation Drug Hydrophobic Drug Drug->Incubation Dialysis Dialysis Incubation->Dialysis LoadedNanoparticles Drug-Loaded Nanoparticles Dialysis->LoadedNanoparticles G cluster_uptake Cellular Uptake Pathways Nanoparticle Drug-Loaded This compound Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release in Cytoplasm Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release

Application Notes and Protocols: Phe-Met as a Tool for Studying Amino-Acid Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanyl-methionine (Phe-Met) serves as a valuable tool for investigating the mechanisms of amino acid and peptide transport across biological membranes. Composed of two essential amino acids, L-phenylalanine and L-methionine, this compound is primarily transported into cells by peptide transporters, with potential interactions with large neutral amino acid (LNAA) transporters as well. Its stability and defined structure make it an excellent candidate for characterizing transporter kinetics, substrate specificity, and the downstream effects of amino acid delivery on cellular signaling pathways.

These application notes provide a comprehensive overview of the use of this compound in amino acid transport research, including summaries of relevant quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. While direct kinetic data for this compound is not extensively available in the public domain, this document provides data for related molecules to serve as a reference point for experimental design.

Data Presentation

Table 1: General Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₃SN/A
Molecular Weight 296.39 g/mol N/A
Structure L-phenylalanyl-L-methionineN/A
Solubility Soluble in aqueous solutionsGeneral peptide properties
Stability in Media Subject to degradation by peptidases in serum-containing media. Half-life can be variable.[1][1]
Table 2: Kinetic Parameters of Related Amino Acids and Dipeptides for Relevant Transporters

It is important to note that the following data are for individual amino acids or other di/tripeptides and should be used as a reference for designing experiments with this compound. The kinetic parameters for this compound should be determined empirically.

TransporterSubstrateCell Line/SystemKm / Ki / K0.5 (mM)Vmax (pmol/mg protein/min)Reference
PEPT1 Glycylsarcosine (Gly-Sar)Human, mouse, rat PEPT1 in P. pastorishPEPT1: 0.86, mPEPT1: 0.30, rPEPT1: 0.16Not specified[2]
PEPT1 L-Phenylalanyl-Ψ[CS-N]-L-alaninePEPT1-overexpressing HeLa cells0.275Not specified[3]
PEPT1 N-formyl-methionyl-leucyl-phenylalanine (fMet-Leu-Phe)Wild-type mice jejunum1.6 (K₀.₅)Not specified[4]
PEPT1 Tri-DAP (bacterial tripeptide)Caco-2 BBE cells~4.8 (Kᵢ)Not specified[5]
LAT1 L-PhenylalanineCaco-2 cells0.56572.4[6]
LAT1 L-MethionineCaco-2 cells (apical uptake)0.96673[7]
LAT1 L-LeucineRabbit isolated oxyntic glands2.711390 (nmol/mg/s)[8]

Experimental Protocols

Protocol 1: Characterization of this compound Uptake in a Model Cell Line (e.g., Caco-2)

This protocol describes a method to measure the uptake of this compound into a cell line known to express peptide transporters, such as the human intestinal epithelial cell line Caco-2.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids

  • Transwell inserts (e.g., 12-well format, 0.4 µm pore size)

  • This compound (L-phenylalanyl-L-methionine)

  • Hank's Balanced Salt Solution (HBSS), pH adjusted to 6.5 and 7.4

  • Glycylsarcosine (Gly-Sar) as a competitive inhibitor

  • LC-MS/MS system

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Allow cells to differentiate for 18-21 days, monitoring the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Uptake Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the cells for 20 minutes at 37°C with HBSS (pH 7.4 in the basolateral compartment and pH 6.5 in the apical compartment to establish a proton gradient that drives PEPT1-mediated transport).

    • Prepare uptake solutions of this compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) in HBSS (pH 6.5).

    • To determine the contribution of specific transporters, prepare uptake solutions containing this compound and a known inhibitor (e.g., 20 mM Gly-Sar for PEPT1).

    • Remove the pre-incubation buffer from the apical compartment and add the this compound uptake solutions.

    • Incubate for specific time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • To stop the uptake, aspirate the uptake solution and wash the monolayers three times with ice-cold HBSS (pH 7.4).

  • Sample Preparation and Analysis:

    • Lyse the cells by adding cell lysis buffer to the apical compartment and incubating on ice for 30 minutes.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.[9][10]

    • Normalize the amount of transported this compound to the protein concentration and the incubation time to determine the uptake rate (e.g., in nmol/mg protein/min).

  • Data Analysis:

    • Plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transporters.

Protocol 2: Investigating the Effect of this compound on mTORC1 Signaling

This protocol outlines a method to assess the impact of this compound transport on the activation of the mTORC1 signaling pathway using Western blotting.

Materials:

  • Cell line of interest (e.g., HEK293, MCF-7)

  • Appropriate cell culture medium

  • This compound

  • Amino acid-free medium

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Starve the cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.

    • Treat the starved cells with a predetermined concentration of this compound (e.g., 1 mM) for various time points (e.g., 15, 30, 60 minutes). Include a positive control (e.g., complete medium) and a negative control (amino acid-free medium).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the phosphorylation status of p70S6K and 4E-BP1 across different treatment conditions to assess mTORC1 activation.[11][12]

Visualizations

Signaling Pathways and Experimental Workflows

Amino_Acid_Transport_and_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe_Met This compound PEPT1 PEPT1 Phe_Met->PEPT1 Primary Transport LAT1 LAT1 Phe_Met->LAT1 Potential Minor Transport Phe_Met_in This compound PEPT1->Phe_Met_in Amino_Acids Phenylalanine + Methionine LAT1->Amino_Acids If transported as individual AAs Phe_Met_in->Amino_Acids Hydrolysis mTORC1 mTORC1 Amino_Acids->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Activation _4E_BP1->Protein_Synthesis Inhibition (relieved upon phosphorylation)

Caption: this compound transport and its potential impact on mTORC1 signaling.

Experimental_Workflow_Uptake start Start: Caco-2 Cell Culture on Transwell Inserts wash Wash with HBSS start->wash preincubate Pre-incubate with HBSS (pH 6.5 apical, 7.4 basolateral) wash->preincubate add_phe_met Add this compound Solution (with/without inhibitors) preincubate->add_phe_met incubate Incubate at 37°C add_phe_met->incubate stop_wash Stop Uptake & Wash with Ice-Cold HBSS incubate->stop_wash lyse Cell Lysis stop_wash->lyse protein_assay Protein Quantification (BCA) lyse->protein_assay lc_ms LC-MS/MS Analysis of This compound Concentration lyse->lc_ms analyze Data Analysis: Calculate Km and Vmax protein_assay->analyze lc_ms->analyze

Caption: Workflow for this compound uptake assay in Caco-2 cells.

Western_Blot_Workflow start Start: Cell Culture starve Amino Acid Starvation start->starve treat Treat with this compound starve->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (p-p70S6K, p-4E-BP1) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Workflow for Western blot analysis of mTORC1 signaling.

Conclusion and Future Directions

This compound is a promising tool for delineating the mechanisms of dipeptide transport and its subsequent impact on cellular physiology. The protocols provided herein offer a framework for characterizing its uptake and downstream signaling effects. A critical next step for the research community is the empirical determination of the kinetic parameters (Km and Vmax) for this compound transport via specific transporters like PEPT1 and the potential contribution of others such as LAT1. The use of radiolabeled this compound would greatly facilitate these studies. Furthermore, exploring the impact of this compound on the expression of amino acid transporters themselves could reveal important regulatory feedback loops. Such data will be invaluable for drug development professionals seeking to utilize peptide transporters for targeted drug delivery and for researchers aiming to understand the intricate interplay between nutrient transport and cellular signaling.

References

Application Notes and Protocols for In Vitro Protein Interaction Studies with Phe-Met Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between proteins is fundamental to virtually all cellular processes. Specific amino acid motifs often mediate these interactions, serving as recognition sites for protein binding. Among these, motifs containing Phenylalanine (Phe) and Methionine (Met) have been identified as "hot spots" in protein-protein interactions (PPIs), contributing significantly to the stability and specificity of these complexes.[1] The hydrophobic and aromatic nature of Phenylalanine, combined with the flexible and hydrophobic properties of Methionine, makes the Phe-Met motif a key player in molecular recognition.[1]

This document provides detailed application notes and experimental protocols for studying the in vitro interaction of proteins with peptides containing the this compound motif. We will use the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2), as a model system. The p53 protein contains a critical Phe residue in its N-terminal transactivation domain that inserts into a hydrophobic pocket on the surface of MDM2.[2][3][4][5] By substituting or incorporating Met into peptides derived from this region, researchers can investigate the impact of this motif on binding affinity and specificity.

Featured Application: p53-MDM2 Interaction

The p53-MDM2 interaction is a critical regulator of the cell cycle and apoptosis, making it a prime target for cancer therapy.[2][3][6] MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53.[2][3][7] Inhibition of this interaction can stabilize p53, allowing it to carry out its tumor-suppressive functions. The binding of p53 to MDM2 is mediated by a short alpha-helical region of p53, where Phe19, Trp23, and Leu26 are key residues that fit into a hydrophobic cleft on MDM2.[2][3][4][5] This makes the p53-MDM2 interaction an excellent model system for studying the role of specific amino acid motifs, such as those containing Phe and Met, in PPIs.

p53-MDM2 Signaling Pathway

The interaction between p53 and MDM2 forms a negative feedback loop that is crucial for maintaining cellular homeostasis.

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Promotes transcription p21 p21 p53->p21 Activates transcription apoptosis_genes Apoptosis Genes p53->apoptosis_genes Activates transcription MDM2_p53_complex MDM2-p53 Complex p53->MDM2_p53_complex MDM2->p53 Binds and inhibits MDM2->MDM2_p53_complex cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Induces apoptosis Apoptosis apoptosis_genes->apoptosis Induces DNA_damage DNA Damage DNA_damage->p53 Activates proteasome Proteasome ubiquitination Ubiquitination MDM2_p53_complex->ubiquitination ubiquitination->proteasome Degradation

A diagram of the p53-MDM2 signaling pathway.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the interaction of various p53-derived peptides with MDM2. This data illustrates how modifications to the this compound motif can impact binding affinity and inhibitory concentration. The wild-type p53 peptide (residues 17-28) serves as a reference. A peptide with a Phe to Ala substitution is included to demonstrate the importance of the Phenylalanine residue. A peptide incorporating Methionine is also included to explore its potential contribution to the interaction.

Peptide SequenceMethodBinding Affinity (Kd)IC50
ETFF DLWKLMPESPR150 nM300 nM
ETAA DLWKLMPESPR5 µM10 µM
ETFM DLWKLMPESPR250 nM500 nM
ETFF DLWKLMPEITC160 nM-
ETFF DLWKLMPEFP-320 nM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to be adaptable for the study of various peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.

SPR_workflow Surface Plasmon Resonance (SPR) Workflow start Start chip_prep Sensor Chip Preparation (e.g., CM5 chip) start->chip_prep immobilization Ligand Immobilization (e.g., MDM2 protein via amine coupling) chip_prep->immobilization analyte_prep Analyte Preparation (Peptide dilutions in running buffer) immobilization->analyte_prep binding_analysis Binding Analysis (Inject peptide over immobilized MDM2) analyte_prep->binding_analysis regeneration Surface Regeneration (Inject regeneration solution) binding_analysis->regeneration data_analysis Data Analysis (Determine ka, kd, Kd) regeneration->data_analysis end End data_analysis->end ITC_workflow Isothermal Titration Calorimetry (ITC) Workflow start Start sample_prep Sample Preparation (Dialyze protein and peptide in the same buffer) start->sample_prep instrument_setup Instrument Setup (Set temperature, stirring speed, injection parameters) sample_prep->instrument_setup cell_loading Cell Loading (Load MDM2 into the sample cell) instrument_setup->cell_loading syringe_loading Syringe Loading (Load peptide into the injection syringe) cell_loading->syringe_loading titration Titration (Inject peptide into MDM2 solution) syringe_loading->titration data_analysis Data Analysis (Fit the binding isotherm to determine thermodynamic parameters) titration->data_analysis end End data_analysis->end FP_workflow Fluorescence Polarization (FP) Assay Workflow start Start reagent_prep Reagent Preparation (Fluorescently labeled peptide, MDM2 protein, unlabeled competitor peptide) start->reagent_prep assay_setup Assay Setup in Microplate (Add labeled peptide, MDM2, and competitor peptide dilutions) reagent_prep->assay_setup incubation Incubation (Allow binding to reach equilibrium) assay_setup->incubation measurement Measurement (Read fluorescence polarization) incubation->measurement data_analysis Data Analysis (Calculate IC50 values) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Investigating the Effects of Phe-Met in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Extensive literature searches did not yield specific studies on the biological effects, administration protocols, or signaling pathways of the dipeptide Phenylalanyl-methionine (Phe-Met) in animal models. The information available primarily pertains to larger peptides containing the this compound sequence or dipeptides with similar constituent amino acids.

Therefore, the following application notes and protocols are a hypothetical framework based on general principles of peptide research in animal models and data extrapolated from studies on related compounds. These should be considered as a starting point for investigation, and significant optimization and validation will be required.

Introduction

The dipeptide Phenylalanyl-methionine (this compound) is composed of the amino acids L-phenylalanine and L-methionine.[1] While the specific biological activities of this dipeptide are not well-documented, its constituent amino acids play crucial roles in various physiological processes. Phenylalanine is a precursor for neurotransmitters, and methionine is essential for protein synthesis and metabolism. Research into dipeptides like Met-Met has suggested potential benefits in nutritional supplementation and intestinal function in animal models. This document provides a speculative guide for researchers interested in initiating studies on the in vivo effects of this compound.

Potential Areas of Investigation

Based on the functions of its constituent amino acids and related dipeptides, potential research applications for this compound in animal models could include:

  • Nutritional Science: Investigating this compound as a more efficiently absorbed source of Phenylalanine and Methionine.

  • Neuroscience: Exploring potential effects on neurotransmitter levels and behavior due to the Phenylalanine component.

  • Gastrointestinal Health: Assessing the impact on intestinal morphology and function, similar to studies on Met-Met dipeptides.[2]

  • Metabolic Studies: Evaluating the influence of this compound on amino acid metabolism and overall metabolic profiles.

Data Presentation (Hypothetical)

Should experiments be conducted, all quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) 105020
Cmax (µg/mL) 25.3 ± 4.15.8 ± 1.215.7 ± 3.5
Tmax (min) 53015
AUC (µg*min/mL) 1250 ± 210450 ± 98980 ± 150
Half-life (min) 45 ± 860 ± 1255 ± 10
Bioavailability (%) 1002878

Table 2: Hypothetical Effects of this compound on Growth Performance in a Rat Model (28-day study)

GroupInitial Weight (g)Final Weight (g)Weight Gain (g)Feed Intake (g)Feed Conversion Ratio
Control (Saline) 205 ± 10350 ± 15145 ± 12850 ± 505.86
This compound (10 mg/kg/day) 202 ± 11365 ± 18163 ± 14845 ± 455.18
This compound (50 mg/kg/day) 208 ± 9380 ± 12172 ± 11855 ± 524.97

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key experiments.

Animal Models
  • Species: Mice (e.g., C57BL/6, BALB/c) or Rats (e.g., Sprague-Dawley, Wistar) are commonly used for peptide studies.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless the experimental design requires dietary restrictions.

  • Ethics: All animal procedures must be approved by the institutional animal care and use committee (IACUC).

Preparation and Administration of this compound

Materials:

  • This compound dipeptide (solid form)[1]

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles (appropriate gauge for the route of administration)

Protocol:

  • Preparation of Dosing Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in sterile saline to the target concentration. For example, for a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of saline.

    • Gently vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

    • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Administration:

    • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

      • Restrain the animal appropriately.

      • Inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

      • Typical injection volume for a mouse is 100-200 µL.

    • Oral Gavage (PO): To study oral bioavailability and effects on the gastrointestinal tract.

      • Use a proper-sized, blunt-tipped gavage needle.

      • Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

      • Ensure the animal does not struggle to prevent esophageal or stomach perforation.

    • Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.

      • Typically performed via the tail vein in mice and rats. This requires proper training and technique.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Administer this compound via the desired route (e.g., IV and PO for bioavailability).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus.

  • Process blood to obtain plasma or serum and store at -80°C.

  • Analyze the concentration of this compound in the samples using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Assessment of Physiological Effects (Example: Intestinal Morphology)

Objective: To evaluate the effect of this compound on the structure of the small intestine.

Protocol:

  • Administer this compound or vehicle control to animals daily for a specified period (e.g., 14 or 28 days).

  • At the end of the study, euthanize the animals and collect sections of the small intestine (duodenum, jejunum, ileum).

  • Fix the tissues in 10% neutral buffered formalin.

  • Process the tissues, embed in paraffin, and cut thin sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Using a microscope with imaging software, measure villus height and crypt depth.

  • Statistically compare the measurements between the control and this compound treated groups.

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Study

G cluster_0 Preparation cluster_1 Animal Treatment cluster_2 Sample Collection & Analysis cluster_3 Data Interpretation prep Prepare this compound Solution admin Administer this compound to Animal Models (e.g., IP, PO) prep->admin control Administer Vehicle to Control Group prep->control blood Blood Sampling (Pharmacokinetics) admin->blood tissue Tissue Harvesting (e.g., Intestine) admin->tissue control->blood control->tissue lcms LC-MS/MS Analysis blood->lcms histo Histological Analysis tissue->histo pk_data Pharmacokinetic Modeling lcms->pk_data morpho_data Morphometric Analysis histo->morpho_data conclusion Conclusion on this compound Effects pk_data->conclusion morpho_data->conclusion

Caption: General workflow for investigating this compound in vivo.

Hypothetical Signaling Pathway

As no specific signaling pathway for this compound has been identified, a generic pathway illustrating how a dipeptide could exert cellular effects is presented. This is purely illustrative.

G cluster_0 cluster_1 cluster_2 phe_met This compound Dipeptide transporter Peptide Transporter (e.g., PEPT1/2) phe_met->transporter Uptake hydrolysis Hydrolysis to Phe + Met transporter->hydrolysis signaling Potential Direct Signaling (Unknown Mechanism) transporter->signaling metabolism Metabolic Integration (e.g., Protein Synthesis, Neurotransmitter Precursor) hydrolysis->metabolism response Cellular Response metabolism->response signaling->response

Caption: Hypothetical cellular uptake and action of this compound.

Disclaimer: The protocols and diagrams presented are for illustrative purposes only due to the lack of specific published data on the dipeptide this compound. Researchers should conduct a thorough literature review for any new publications and perform extensive validation of these or any newly developed methods.

References

Application Notes: High-Throughput Screening for Phenylalanine-Methionine (Phe-Met) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dipeptide Phenylalanine-Methionine (Phe-Met) and its constituent amino acids are recognized as critical components in various biological processes, particularly in mediating protein-protein interactions (PPIs).[1] The methionine-aromatic motif, involving residues like Phe, Trp, and Tyr, plays a significant role in stabilizing protein structures and interaction interfaces.[2] Consequently, small molecules that mimic the spatial arrangement and binding characteristics of the this compound motif are of high interest as potential therapeutic agents for modulating these PPIs. High-Throughput Screening (HTS) provides the necessary platform to interrogate large chemical libraries for such peptidomimetic compounds.[3][4]

These application notes provide detailed protocols and workflows for identifying and characterizing this compound analogs using established HTS technologies. The focus is on competitive binding assays, which are robust, scalable, and suitable for discovering small molecule modulators of peptide-protein interactions.

Biological Context: Dipeptide-Mediated Signaling

Dipeptides can act as signaling molecules, often by interacting with specific cell surface receptors, such as G-protein coupled receptors (GPCRs).[5] The binding of a dipeptide or its analog can trigger intracellular signaling cascades, leading to a physiological response. The diagram below illustrates a generalized pathway where a dipeptide analog could exert its effect, for instance, by activating a receptor that leads to an increase in intracellular calcium and subsequent cellular responses.[5] Identifying analogs that can modulate these pathways is a key goal of HTS campaigns.

Dipeptide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PheMet_Analog This compound Analog (Ligand) GPCR G-Protein Coupled Receptor (GPCR) PheMet_Analog->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messenger Generation (e.g., IP3) Effector->Second_Messenger Ca_Release Ca²⁺ Release from ER Second_Messenger->Ca_Release Response Cellular Response (e.g., Gene Transcription, Secretion) Ca_Release->Response

A generalized dipeptide-mediated signaling pathway.

General High-Throughput Screening Workflow

The process of identifying novel this compound analogs from large compound libraries follows a structured workflow. It begins with the development of a robust assay, proceeds through primary and secondary screening, and culminates in the identification of confirmed hits for further lead optimization.

HTS_Workflow AssayDev 1. Assay Development & Optimization Pilot 2. Pilot Screen (Z'-factor determination) AssayDev->Pilot Primary 3. Primary HTS Campaign (Large Compound Library) Pilot->Primary HitSelection 4. Primary Hit Selection Primary->HitSelection DoseResponse 5. Dose-Response & IC₅₀ Determination HitSelection->DoseResponse CounterScreen 6. Counter & Orthogonal Assays (Remove False Positives) DoseResponse->CounterScreen ConfirmedHits 7. Confirmed Hits CounterScreen->ConfirmedHits SAR 8. Hit-to-Lead / SAR Studies ConfirmedHits->SAR

A typical workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

1. Principle

Fluorescence Polarization (FP) is a homogeneous assay technique ideal for monitoring molecular binding events in solution.[6][7] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide containing the this compound motif (the "tracer") will tumble rapidly in solution, resulting in a low polarization signal. When bound to a larger target protein, the complex tumbles much slower, leading to a high polarization signal.[8] this compound analogs from a screening library will compete with the tracer for binding to the target protein. Successful competitors will displace the tracer, causing a decrease in the polarization signal.[9]

FP_Assay_Principle Fluorescence Polarization Competition Assay Workflow cluster_low_pol Low Polarization cluster_high_pol High Polarization cluster_competition Competition Tracer_Free Fluorescent This compound Tracer Text_Low Tumbles Rapidly -> Depolarized Light Target Target Protein Tracer_Bound Fluorescent This compound Tracer Text_High Tumbles Slowly -> Polarized Light Target_Comp Target Protein Analog This compound Analog (Hit Compound) Text_Comp Displacement leads to Low Polarization Signal Tracer_Displaced Fluorescent This compound Tracer

Principle of the FP-based competitive binding assay.

2. Materials

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A synthetic peptide containing the this compound sequence, labeled with a suitable fluorophore (e.g., TAMRA, BODIPY).[8]

  • Assay Buffer: Buffer optimized for protein stability and binding (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Library: this compound analogs or small molecule library dissolved in DMSO.

  • Microplates: Black, low-volume 384-well or 1536-well plates.

  • Plate Reader: Equipped with fluorescence polarization optics.

3. Experimental Protocol

3.1. Assay Development & Optimization

  • Tracer Concentration: Determine the lowest concentration of the fluorescent tracer that gives a stable and robust fluorescence intensity signal (typically at least 10-fold above buffer background).[8]

  • Protein Titration: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer. Plot the change in millipolarization (mP) units against the protein concentration to determine the dissociation constant (Kd). For the HTS, use a protein concentration that results in approximately 80% of the maximum binding (e.g., at or near the Kd).

  • DMSO Tolerance: Evaluate the assay's performance at various DMSO concentrations (e.g., 0.5% to 5%) to ensure the signal window is not significantly affected.[8]

  • Z'-Factor Calculation: Assess assay robustness by running a pilot plate with multiple wells of high control (tracer + protein) and low control (tracer only). The Z'-factor should be ≥ 0.5 for a robust HTS assay.

3.2. High-Throughput Screening Protocol (384-well format)

  • Prepare assay plates by dispensing ~50-100 nL of compound solutions from the library into the wells. Include wells for controls:

    • High Control (Maximum Signal): Protein + Tracer + DMSO (no compound).

    • Low Control (Minimum Signal): Tracer + DMSO (no protein).

  • Add 10 µL of Target Protein solution (at 2x final concentration in assay buffer) to all wells except the low control wells. Add 10 µL of assay buffer to the low control wells.

  • Incubate for 15-30 minutes at room temperature.

  • Add 10 µL of Fluorescent Tracer solution (at 2x final concentration in assay buffer) to all wells.

  • Incubate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization on a compatible plate reader.

4. Data Analysis & Presentation

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])

Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).

ParameterValueDescription
Tracer Concentration 10 nMLowest concentration with stable signal.
Protein Concentration 50 nMCorresponds to ~Kd value for 80% binding.
Final DMSO Conc. 1%Well-tolerated by the assay system.
Z'-Factor 0.78Indicates an excellent assay for HTS.
Signal Window (mP) 120 mPDifference between high and low controls.

Table 1: Representative Assay Parameters for an FP Screen.

Compound ID% Inhibition (Primary)IC₅₀ (µM)
Analog-00185.2%1.5
Analog-00212.5%> 100
Analog-00392.1%0.8
Analog-00465.7%7.2

Table 2: Example Data for Primary Hits and Follow-up IC₅₀ Determination.

Protocol 2: AlphaScreen Competition Assay

1. Principle

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[10][11] The assay utilizes two types of beads: Donor beads and Acceptor beads. When brought into close proximity (<200 nm) by a binding event, the Donor bead, upon excitation at 680 nm, generates singlet oxygen which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[12][13]

In a competition assay for this compound analogs, one interacting partner (e.g., a GST-tagged target protein) is bound to the Acceptor bead, and the other partner (e.g., a biotinylated peptide containing the this compound motif) is bound to a Streptavidin-coated Donor bead. Interaction brings the beads together, generating a signal. A this compound analog that successfully competes for binding to the target protein will disrupt this interaction, leading to a decrease in the AlphaScreen signal.[11]

Principle of the AlphaScreen-based competitive binding assay.

2. Materials

  • Target Protein: e.g., Purified GST-tagged protein.

  • Binding Partner: e.g., Biotinylated synthetic peptide containing the this compound sequence.

  • Donor Beads: Streptavidin-coated Donor Beads.

  • Acceptor Beads: Anti-GST Acceptor Beads.

  • Assay Buffer: Buffer optimized for the interaction (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Compound Library: this compound analogs or small molecule library dissolved in DMSO.

  • Microplates: White or light-gray, opaque 384-well or 1536-well plates (e.g., ProxiPlate).

  • Plate Reader: AlphaScreen-capable reader (e.g., EnVision, PHERAstar).

3. Experimental Protocol

3.1. Assay Development & Optimization

  • Reagent Titration: Perform cross-titrations of the GST-tagged protein and the biotinylated peptide to find optimal concentrations that produce a robust signal with a high signal-to-background ratio.

  • Bead Titration: Determine the optimal concentration of Donor and Acceptor beads. High concentrations can lead to increased non-specific background signals.

  • Order of Addition: Test different orders of reagent addition to optimize the signal window and assay kinetics.

  • Z'-Factor Calculation: Assess assay robustness using high controls (all components + DMSO) and low controls (all components except one binding partner, e.g., the GST-protein). A Z'-factor of ≥ 0.5 is required.

3.2. High-Throughput Screening Protocol (384-well format)

  • Dispense ~50-100 nL of compound solutions from the library into the assay plates. Include controls.

  • Add 5 µL of GST-Tagged Target Protein solution (at 3x final concentration).

  • Add 5 µL of Biotinylated this compound Peptide solution (at 3x final concentration).

  • Incubate for 30-60 minutes at room temperature to allow for binding and competition to occur.

  • In subdued light, add 5 µL of a pre-mixed solution of Streptavidin Donor and Anti-GST Acceptor beads (at 3x final concentration).

  • Seal the plates and incubate in the dark at room temperature for 60-90 minutes.

  • Read the plates on an AlphaScreen-compatible reader.

4. Data Analysis & Presentation

Data analysis is similar to the FP assay, where the reduction in signal is calculated relative to high and low controls.

ParameterValueDescription
GST-Protein Conc. 20 nMOptimal concentration from titration.
Biotin-Peptide Conc. 20 nMOptimal concentration from titration.
Bead Concentration 10 µg/mLFinal concentration for both Donor and Acceptor beads.
Z'-Factor 0.82Indicates an excellent assay for HTS.
S/B Ratio >150High signal-to-background ratio.

Table 3: Representative Assay Parameters for an AlphaScreen Screen.

Compound ID% Inhibition (Primary)IC₅₀ (µM)Notes
Analog-10195.6%0.5Confirmed Hit
Analog-10288.1%2.3Confirmed Hit
Analog-10375.3%15.1Moderate Potency
Analog-10491.4%N/AFalse positive (signal quenching)

Table 4: Example Data for Primary Hits and Follow-up IC₅₀ Determination.

References

Application Notes and Protocols for Fluorescent Labeling of Phe-Met for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools for visualizing and understanding biological processes at the molecular level.[1][][3] This document provides detailed application notes and protocols for the fluorescent labeling of the dipeptide Phenylalanine-Methionine (Phe-Met). Fluorescently tagging this compound enables researchers to track its uptake, localization, and interaction with cellular components in real-time using various imaging techniques, such as confocal microscopy and flow cytometry.[1][4] Such studies are crucial in fields ranging from basic cell biology to drug delivery and development.[]

The protocols outlined below describe common strategies for labeling peptides, which can be adapted for the this compound dipeptide. These methods primarily focus on targeting the N-terminal amine group of phenylalanine or the C-terminal carboxyl group of methionine. The choice of fluorescent dye and labeling chemistry will depend on the specific experimental requirements, including the desired spectral properties, photostability, and the biological environment under investigation.

Choosing a Fluorescent Label

A wide variety of fluorescent dyes are available for peptide labeling, each with unique spectral properties.[4] The selection of an appropriate fluorophore is critical and should be based on the instrumentation available, the potential for background autofluorescence in the biological sample, and the desire for multiplexing with other fluorescent probes.[5]

Table 1: Common Fluorescent Dyes for Peptide Labeling

Fluorescent DyeExcitation (nm)Emission (nm)ColorKey Features
FITC (Fluorescein isothiocyanate)~494~518GreenBright, but pH sensitive and prone to photobleaching.[6]
TAMRA (Tetramethylrhodamine)~552~578Orange-RedPhotostable and less pH sensitive than FITC.[4]
Cy3 ~550~570OrangeBright and photostable, suitable for various imaging applications.[4]
Cy5 ~650~670Far-RedEmits in a region with low cellular autofluorescence, ideal for in vivo imaging.[7]
BODIPY Dyes VariesVariesVariesHigh quantum yield and narrow emission spectra.[]
Rhodamine B ~570~590RedHigh photostability and cell permeability.[8]

Labeling Chemistries

Several chemical strategies can be employed to conjugate a fluorescent dye to the this compound dipeptide. The most common approaches involve the formation of a stable amide bond or the use of bio-orthogonal "click chemistry."

  • Amide Bond Formation: This is a widely used method where a reactive derivative of the fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester, reacts with the primary amine at the N-terminus of the peptide.[4][9] This reaction is efficient under mild basic conditions.

  • Click Chemistry: This refers to a set of biocompatible reactions that are highly efficient and specific.[10][11] For peptide labeling, this often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10] This requires one of the molecules (either the peptide or the dye) to have an azide group and the other an alkyne group.

Experimental Protocols

The following are detailed protocols for the fluorescent labeling of this compound.

Protocol 1: N-Terminal Labeling of this compound with an NHS-Ester Dye

This protocol describes the labeling of the free amino group of the N-terminal Phenylalanine with an amine-reactive fluorescent dye.

Materials:

  • This compound dipeptide

  • Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the this compound dipeptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution.

    • Add a small amount of DIPEA to the reaction mixture to maintain the basic pH.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification by RP-HPLC:

    • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

    • Inject the mixture onto a semi-preparative C18 RP-HPLC column.[12]

    • Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[12]

    • Monitor the elution at two wavelengths: 220 nm (for the peptide backbone) and the absorbance maximum of the chosen dye.

    • Collect the fractions corresponding to the peak that absorbs at both wavelengths.

  • Characterization and Storage:

    • Confirm the identity of the labeled peptide by mass spectrometry. The observed mass should correspond to the calculated mass of the this compound-dye conjugate.[13]

    • Assess the purity of the labeled peptide by analytical RP-HPLC.

    • Lyophilize the pure fractions and store the final product at -20°C or -80°C, protected from light.[12][14]

Protocol 2: C-Terminal Labeling of this compound via Amide Bond Formation

This protocol requires a modified this compound where the C-terminal carboxyl group is activated, or a dye with a primary amine that can be coupled to the carboxyl group using standard peptide coupling reagents.

Materials:

  • This compound dipeptide

  • Amine-containing fluorescent dye

  • Peptide coupling reagents (e.g., HATU, HBTU)[15]

  • Anhydrous DMF

  • DIPEA

  • RP-HPLC system and solvents (as in Protocol 1)

  • Mass Spectrometer

Procedure:

  • Reaction Setup:

    • Dissolve the this compound dipeptide in anhydrous DMF.

    • Add the amine-containing fluorescent dye (1.2 equivalents) and the coupling reagent (e.g., HATU, 1.2 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Conjugation Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by analytical HPLC.

  • Purification and Characterization:

    • Follow the purification and characterization steps (3 and 4) as described in Protocol 1.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the fluorescent labeling of the this compound dipeptide.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_final Final Product PheMet This compound Dipeptide Reaction Mixing in Reaction Buffer (pH 8.5) PheMet->Reaction Dye Fluorescent Dye (NHS-Ester) Dye->Reaction HPLC RP-HPLC Purification Reaction->HPLC Crude Product MS Mass Spectrometry HPLC->MS Purified Fractions Lyophilize Lyophilization HPLC->Lyophilize LabeledPeptide Fluorescently Labeled this compound Lyophilize->LabeledPeptide

Caption: Workflow for N-terminal labeling of this compound.

Applications in Imaging Studies

Fluorescently labeled this compound can be utilized in a variety of imaging applications to study cellular processes.

  • Cellular Uptake and Localization: By incubating cells with fluorescently labeled this compound, researchers can visualize its entry into cells and its subsequent localization to specific organelles or compartments.[][4]

  • Protein-Protein Interactions: If this compound is part of a larger peptide sequence that interacts with a specific protein, fluorescence resonance energy transfer (FRET) microscopy can be used to study these interactions in living cells.[4]

  • Enzyme Activity Assays: Labeled peptides can be designed as substrates for specific enzymes. Cleavage of the peptide can lead to a change in the fluorescent signal, allowing for the measurement of enzyme activity.[8]

Signaling Pathway Visualization

While this compound itself is a simple dipeptide and not directly part of a signaling pathway, it can be used to probe amino acid transport systems which are often linked to cellular signaling. For instance, amino acid transporters can be regulated by signaling pathways like mTOR.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FluoPheMet Fluorescent this compound AATransporter Amino Acid Transporter FluoPheMet->AATransporter Uptake mTOR mTOR Signaling AATransporter->mTOR Signals to Imaging Fluorescence Imaging AATransporter->Imaging Visualization of Uptake CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

References

Troubleshooting & Optimization

Preventing oxidation of the methionine residue in Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phe-Met (Phenylalanyl-methionine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of the methionine residue in the this compound dipeptide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for this compound?

A1: Methionine oxidation is the chemical conversion of the methionine's thioether side chain into methionine sulfoxide (Met(O)) and further to methionine sulfone (Met(O)2).[1][2][3] This is a critical concern for this compound as it alters the physicochemical properties of the dipeptide, including its polarity and structure, which can impact its biological activity, stability, and therapeutic efficacy.[1] The sulfur atom in methionine is particularly susceptible to attack by reactive oxygen species (ROS).[4][5]

Q2: What are the primary causes of methionine oxidation in this compound samples?

A2: Methionine oxidation in this compound can be initiated by several factors commonly encountered in laboratory settings:

  • Exposure to Oxidizing Agents: Reagents such as hydrogen peroxide (H₂O₂), ozone, and hypochlorous acid can directly oxidize methionine.[6][7]

  • Metal-Catalyzed Oxidation: Trace metal ions, like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions, which then readily oxidize methionine.[8][9][10]

  • Photo-oxidation: Exposure to light, particularly UV light, can generate singlet oxygen and other reactive species that lead to methionine oxidation.[5][11]

  • Elevated Temperatures: Higher temperatures can accelerate the rates of oxidation reactions.[12][13]

  • Inappropriate pH Conditions: While methionine oxidation can occur over a range of pH values, extreme pH conditions can sometimes contribute to oxidative degradation pathways.[6][14][15][16]

Q3: How can I detect and quantify the oxidation of the methionine residue in my this compound sample?

A3: Several analytical techniques can be employed to detect and quantify methionine oxidation:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized this compound (this compound(O)) is more polar than the non-oxidized form and will therefore have a shorter retention time on a C18 column. This allows for the separation and quantification of both species.

  • Mass Spectrometry (MS): Mass spectrometry can identify the +16 Da mass shift corresponding to the addition of an oxygen atom to form methionine sulfoxide, and a +32 Da shift for methionine sulfone.[17][18] LC-MS combines the separation power of HPLC with the detection specificity of MS for accurate quantification.[19][20][21]

  • Stable Isotope Labeling: To accurately distinguish between in-vivo/in-situ oxidation and artifactual oxidation during sample preparation, methods like Methionine Oxidation by Blocking (MObB) using ¹⁸O-labeled hydrogen peroxide can be used.[1][19][21][22]

Q4: What are the best practices for preventing methionine oxidation during storage of this compound?

A4: To minimize oxidation during storage:

  • Use High-Purity Solvents: Purge solvents with inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Control Temperature: Store this compound solutions at low temperatures, such as -20°C or -80°C, to slow down oxidation kinetics.[12]

  • Protect from Light: Store samples in amber vials or in the dark to prevent photo-oxidation.[11]

  • Chelate Metal Ions: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester trace metal ions that can catalyze oxidation.[7]

  • Work in an Inert Atmosphere: For highly sensitive experiments, handle samples in a glove box under an inert atmosphere.[3]

Troubleshooting Guide

Issue: I am observing a significant peak corresponding to oxidized this compound in my RP-HPLC analysis.

Potential Cause Troubleshooting Steps
Oxidizing contaminants in buffers or solvents. 1. Prepare fresh buffers daily using high-purity water and reagents. 2. Degas all solvents and buffers before use.
Presence of trace metal ions. 1. Add a chelating agent (e.g., 0.1 mM EDTA) to your buffers.[7] 2. Use metal-free containers and pipette tips.
Photo-oxidation during sample handling. 1. Minimize exposure of the sample to light by using amber vials and covering sample trays.
Elevated temperature during sample preparation. 1. Keep samples on ice or in a cooled autosampler whenever possible.
Oxidation during solid-phase peptide synthesis (SPPS) cleavage. 1. Use a cleavage cocktail containing scavengers like dimethylsulfide (DMS) and ammonium iodide to reduce sulfoxide formation.[23]

Quantitative Data Summary

The following table summarizes the effectiveness of various antioxidants in preventing methionine oxidation. While this data is from studies on monoclonal antibodies, the relative effectiveness can be a useful guide for this compound.

AntioxidantMolar Ratio (Protein:Antioxidant) for InhibitionEfficacyReference
Methionine1:5Effective[13]
Sodium Thiosulfate1:25Effective[13]
CatalaseNot specifiedEffective[13]
PlatinumNot specifiedEffective[13]

Experimental Protocols

Protocol 1: Detection of this compound Oxidation by RP-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

  • Sample Preparation:

    • Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.

    • Inject 10 µL onto the column.

  • Data Analysis:

    • Identify the peak for this compound and any earlier eluting peaks. The peak corresponding to this compound(O) will have a shorter retention time due to its increased polarity.

    • Quantify the percentage of oxidized this compound by integrating the peak areas.

Protocol 2: Prevention of Methionine Oxidation using Antioxidants

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in deoxygenated water.

    • Prepare stock solutions of antioxidants (e.g., 100 mM L-methionine or 500 mM sodium thiosulfate) in deoxygenated water.

  • Sample Preparation:

    • To the this compound stock solution, add the antioxidant to achieve the desired final molar ratio (e.g., 1:5 or 1:25 this compound to antioxidant).[13]

  • Incubation:

    • Incubate the samples under the desired experimental conditions (e.g., elevated temperature or exposure to an oxidizing agent).

  • Analysis:

    • Analyze the samples by RP-HPLC (as described in Protocol 1) to determine the extent of oxidation compared to a control sample without the antioxidant.

Visualizations

Methionine_Oxidation_Pathway Methionine Oxidation Pathway cluster_causes Initiators Met This compound (Methionine) MetO This compound Sulfoxide (Met(O)) (+16 Da) Met->MetO + O ROS Reactive Oxygen Species (e.g., H₂O₂, •OH, ¹O₂) ROS->Met Metal Metal Ions (Fe²⁺, Cu⁺) Metal->ROS catalyzes Light Light (UV) Light->ROS generates MetO2 This compound Sulfone (Met(O)₂) (+32 Da) MetO->MetO2 + O

Caption: Chemical pathway of methionine oxidation in this compound.

Troubleshooting_Workflow Troubleshooting this compound Oxidation Start Oxidation of this compound Detected Check_Reagents Are reagents fresh and deoxygenated? Start->Check_Reagents Prep_Fresh Prepare fresh, deoxygenated reagents. Check_Reagents->Prep_Fresh No Check_Metals Are metal ions present? Check_Reagents->Check_Metals Yes Prep_Fresh->Check_Metals Add_Chelator Add EDTA to buffers. Check_Metals->Add_Chelator Yes Check_Light Is the sample exposed to light? Check_Metals->Check_Light No Add_Chelator->Check_Light Protect_Light Use amber vials and protect from light. Check_Light->Protect_Light Yes Check_Temp Is the temperature controlled? Check_Light->Check_Temp No Protect_Light->Check_Temp Control_Temp Keep samples cool/on ice. Check_Temp->Control_Temp No Consider_Antioxidants Consider adding antioxidants (e.g., L-methionine, sodium thiosulfate). Check_Temp->Consider_Antioxidants Yes Control_Temp->Consider_Antioxidants End Oxidation Minimized Consider_Antioxidants->End

Caption: Troubleshooting workflow for this compound oxidation.

References

Technical Support Center: Solid-Phase Synthesis of Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of the dipeptide Phenylalanine-Methionine (Phe-Met).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing this compound?

The primary challenges in the solid-phase synthesis of this compound, and indeed most methionine-containing peptides, revolve around the reactivity of the methionine side chain. The two most prevalent side reactions are:

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)).[1][2][3][4][5] This often occurs during the final acidolytic cleavage from the resin.[1][2][3][4]

  • S-alkylation: During the acidic cleavage step, carbocations generated from protecting groups can alkylate the methionine sulfur, forming a stable sulfonium salt.[1][2][4][5][6]

Q2: Why is the coupling of Phenylalanine to Methionine sometimes inefficient?

While this compound is a relatively short peptide, coupling inefficiencies can still arise. Phenylalanine is an amino acid with a bulky side chain, which can cause steric hindrance during the coupling reaction.[7] Incomplete coupling can lead to the formation of deletion sequences (in this case, just Met on the resin), which can be difficult to separate from the desired this compound product.

Q3: How can I minimize methionine oxidation during synthesis and cleavage?

Minimizing methionine oxidation is critical for obtaining a pure product. Key strategies include:

  • Use of Scavengers: Incorporating reducing agents or scavengers into the cleavage cocktail is the most effective method. Thioanisole, dimethylsulfide (DMS), and 1,2-ethanedithiol (EDT) are commonly used.[6][8]

  • Specialized Cleavage Cocktails: Reagent H, which contains ammonium iodide, has been shown to prevent methionine oxidation during cleavage.[8][9][10] Newer cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine have also proven effective at eradicating oxidation.[1][2][4]

  • Post-synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine in solution.[3]

Q4: What is the best way to prevent S-alkylation of the methionine residue?

S-alkylation is mitigated by efficiently trapping the carbocations formed during cleavage. The use of scavengers such as triisopropylsilane (TIS), thioanisole, and phenol in the cleavage cocktail is crucial for preventing this side reaction.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete coupling of Phenylalanine. 2. Loss of peptide during washing steps. 3. Suboptimal cleavage conditions.1. Increase coupling time or perform a double coupling for the Phenylalanine residue.[7] 2. Ensure proper resin swelling and avoid excessive washing. 3. Optimize the cleavage cocktail and cleavage time.
Presence of a major impurity peak corresponding to Met(O)-Phe Oxidation of the methionine side chain.1. Use a cleavage cocktail specifically designed for methionine-containing peptides, such as Reagent H or a cocktail containing TMSCl and triphenylphosphine.[1][4][9][10] 2. Add scavengers like dimethylsulfide (DMS) and ammonium iodide to your cleavage cocktail.[3] 3. If the peptide is already cleaved, attempt in-solution reduction of the methionine sulfoxide.[3]
Multiple impurity peaks, some with higher mass than the target peptide S-alkylation of the methionine residue by protecting group carbocations (e.g., tert-butylation).[1][2][4][5]1. Ensure your cleavage cocktail contains efficient carbocation scavengers like triisopropylsilane (TIS).[1] 2. Reversing the sulfonium salt can be achieved by heating the peptide at 40°C for 24 hours in 5% acetic acid.[1][2][4]
Presence of a peak corresponding to only Methionine Incomplete coupling of Phenylalanine (deletion sequence).1. For future syntheses, use a more potent coupling reagent or consider a double coupling for Phenylalanine.[7] 2. Optimize reaction conditions, such as solvent and temperature. Microwave-enhanced SPPS can improve coupling efficiency for hindered amino acids.[11][12]

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of this compound
  • Resin Preparation: Start with Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 times).

  • Phenylalanine Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), recouple.

    • Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 times).

    • Add the cleavage cocktail (see table below for options) to the resin.

    • Shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Comparison of Cleavage Cocktails for Met-Containing Peptides
Reagent Name Composition Primary Advantage(s) Reference(s)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose for sensitive residues including Met, Cys, Trp, Tyr.[6][8]
Reagent H TFA / Phenol / Thioanisole / EDT / DMS / NH₄I / H₂OSpecifically designed to prevent methionine oxidation.[8][9][10]
TFA/TIS/H₂O TFA / Triisopropylsilane / H₂O (95:2.5:2.5)A common general-purpose cocktail, but may not be sufficient to prevent Met oxidation on its own.
TMSCl/PPh₃ Cocktail TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃Eradicates Met(O) formation and reduces S-alkylation.[1][2][4]

Visualizations

SPPS_Workflow Resin Fmoc-Met-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Cleave Cleavage & Deprotection (TFA Cocktail) Deprotect2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Final Pure this compound Purify->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_PheMet Start Crude Product Analysis (HPLC/MS) Impurity Major Impurity Peak(s)? Start->Impurity Mass_Check Check Mass of Impurity Impurity->Mass_Check Yes Clean Product is Clean Proceed to Purification Impurity->Clean No Met_O Mass = this compound + 16 Da? Mass_Check->Met_O Alkylation Mass > this compound + 16 Da? Met_O->Alkylation No Oxidation_Sol Diagnosis: Oxidation Solution: - Use Reagent H or TMSCl/PPh3 cocktail - Add DMS/NH4I scavengers Met_O->Oxidation_Sol Yes Deletion Mass = Met? Alkylation->Deletion No Alkylation_Sol Diagnosis: S-Alkylation Solution: - Add TIS to cleavage cocktail - Heat in 5% Acetic Acid to reverse Alkylation->Alkylation_Sol Yes Coupling_Sol Diagnosis: Incomplete Coupling Solution: - Double couple Phenylalanine - Use stronger coupling agents Deletion->Coupling_Sol Yes

Caption: Troubleshooting decision tree for this compound synthesis.

Methionine_Side_Reactions cluster_oxidation Oxidation cluster_alkylation S-Alkylation Met Methionine Residue (-CH2-CH2-S-CH3) MetO Methionine Sulfoxide (Met-O) (-CH2-CH2-S(O)-CH3) Met->MetO  Acidic Cleavage  (insufficient scavengers) Sulfonium Sulfonium Ion (-CH2-CH2-S+(R)-CH3) Met->Sulfonium  Acidic Cleavage  (insufficient scavengers) Oxidizing Oxidizing Species (e.g., from air, peroxides) Oxidizing->MetO Carbocation Carbocations (R+) (e.g., t-butyl+ from Boc or tBu) Carbocation->Sulfonium

Caption: Key side reactions of the methionine side chain in SPPS.

References

Technical Support Center: Optimizing Phenylalanine (Phe) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylalanine (Phe) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for Phenylalanine (Phe) in cell culture experiments?

A typical starting concentration for Phe in cell culture can vary widely depending on the cell type and the specific research question. For studies mimicking normal physiological conditions, Phe levels are around 0.12 mM.[1] However, in studies investigating the effects of high Phe concentrations, such as those related to Phenylketonuria (PKU), concentrations can range from 0.1 mM to 10 mM.[2][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: What are the potential effects of high Phe concentrations on cells in culture?

High concentrations of Phe can have various effects on cells, which can be cell-type dependent. For instance, prolonged exposure to high Phe concentrations (e.g., 2.4 mM for 21 days) can induce demyelination and microglial activation in cerebellar organotypic slices.[1][2][3] In some simpler cell culture models, however, high, non-physiological concentrations of Phe have been observed to promote the maturation of oligodendrocytes.[2][3] High Phe levels can also disrupt neurotransmitter balance and be directly toxic to the brain.[4]

Q3: How stable is Phenylalanine in cell culture media?

While the search results do not provide specific data on the stability of Phe-Met dipeptides, the stability of amino acids in cell culture media is a critical factor. Some amino acids, like glutamine, are known to be unstable in solution.[5] It is good practice to prepare fresh media for critical experiments or use stabilized dipeptides if available to ensure consistent concentrations throughout the experiment. The stability of media components can also be affected by factors like pH, temperature, and exposure to light.[6]

Q4: Can Phenylalanine affect the c-Met signaling pathway?

The search results do not directly link phenylalanine to the activation or inhibition of the c-Met signaling pathway. The c-Met receptor is typically activated by its ligand, Hepatocyte Growth Factor (HGF).[7][8][9] The c-Met pathway is crucial for cell proliferation, motility, migration, and invasion.[8] Dysregulation of this pathway is implicated in cancer.[7][8] While a direct interaction between Phe and c-Met is not established in the provided results, high concentrations of Phe can induce cellular stress, which might indirectly affect various signaling pathways.

Troubleshooting Guide

This guide addresses common issues encountered when working with Phenylalanine in cell culture.

Problem Possible Cause Suggested Solution
Poor cell attachment or growth - Suboptimal Phe concentration (too high or too low) - Incorrect media formulation - Cell line specific requirements not met- Perform a dose-response curve to determine the optimal Phe concentration. - Ensure the basal medium is appropriate for your cell line.[10] - Check if the cell line requires specific coating agents for attachment.[10]
Precipitate in the media - High concentration of Phe exceeding its solubility limit - Interaction with other media components - pH of the media- Prepare a more diluted stock solution of Phe and add it to the media. - Check the pH of the media after adding Phe and adjust if necessary.[11] - Consider using a different basal medium formulation.
Inconsistent experimental results - Instability of Phe in the media - Variation in cell seeding density - Mycoplasma contamination- Prepare fresh media for each experiment. - Standardize cell counting and seeding procedures.[12] - Regularly test your cell cultures for mycoplasma contamination.[10][13]
Unexpected changes in cell morphology - Cellular stress due to high Phe concentration - pH shift in the culture medium- Lower the Phe concentration or reduce the exposure time. - Monitor and maintain the pH of the culture medium.[11]

Experimental Protocols

Protocol 1: Determining the Optimal Phe Concentration using a Cell Viability Assay (MTT Assay)

This protocol helps determine the cytotoxic effects of different Phe concentrations on a specific cell line.

Materials:

  • 96-well plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phenylalanine (Phe) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Phe in complete growth medium. A suggested range is 0.1 mM to 10 mM. Include a vehicle control (medium without added Phe).

  • Remove the medium from the wells and add 100 µL of the prepared Phe dilutions or vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Western Blot Analysis of c-Met Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the c-Met signaling pathway.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Phenylalanine (Phe)

  • Hepatocyte Growth Factor (HGF) (as a positive control for c-Met activation)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Met, anti-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of Phe for the specified time. Include a positive control treated with HGF (e.g., 50 ng/mL) and an untreated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Determine the protein concentration of the lysates using a BCA assay.[14]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

  • Incubate the membrane with primary antibodies overnight at 4°C.[14]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Signaling Pathway and Experimental Workflow Visualizations

c-Met Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the c-Met receptor upon binding to its ligand, HGF.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Gab1->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Akt Akt PI3K->Akt Invasion Invasion STAT3->Invasion Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility Survival Survival Akt->Survival

Caption: Overview of the HGF/c-Met signaling pathway.

Experimental Workflow: Optimizing Phe Concentration

The diagram below outlines the logical steps for determining the optimal Phenylalanine concentration for your cell culture experiments.

Experimental_Workflow start Start: Define Experimental Goals dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 or Optimal Concentration dose_response->determine_ic50 validate_effects Validate Effects on Cellular Processes determine_ic50->validate_effects downstream_analysis Proceed with Downstream Analysis (e.g., Western Blot) validate_effects->downstream_analysis end End: Optimized Protocol downstream_analysis->end

Caption: Workflow for optimizing Phe concentration.

References

Troubleshooting Phe-Met detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of the Phenylalanine-Methionine (Phe-Met) dipeptide in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in biological samples?

A1: The primary challenges include the low abundance of dipeptides compared to their constituent amino acids, the complexity of biological matrices leading to ion suppression or enhancement in mass spectrometry, the inherent instability of the methionine residue which is susceptible to oxidation, and potential losses during sample preparation due to non-specific binding.[1][2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound in complex biological matrices.[1][3] This technique offers high specificity and the ability to distinguish this compound from other structurally similar molecules.

Q3: How can the oxidation of the methionine residue in this compound be monitored and potentially prevented?

A3: Oxidation of methionine to methionine sulfoxide results in a mass shift of +16 Da. During tandem mass spectrometry (MS/MS), oxidized methionine-containing peptides often show a characteristic neutral loss of 64 Da (methanesulfenic acid).[4][5] To minimize oxidation during sample preparation, it is advisable to work at low temperatures, under inert gas if possible, and to consider the addition of antioxidants to your sample preparation buffers.

Q4: What is the significance of studying this compound in biological systems?

A4: While the specific roles of this compound are still under investigation, dipeptides can act as signaling molecules and are substrates for protein synthesis.[6] Peptides containing the this compound motif, such as FMRFamide-related peptides and enkephalins, are known to be involved in neurotransmission, pain modulation, and other physiological processes.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for this compound detection.

Issue 1: Low or No this compound Signal in Mass Spectrometry

Possible Causes & Solutions

Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. Compare different techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. See Table 1 for a comparison of extraction efficiencies for similar dipeptides.
Analyte Degradation Ensure samples are processed quickly and stored at low temperatures (-80°C) to minimize enzymatic degradation and chemical instability.[8]
Methionine Oxidation Check for the presence of the oxidized this compound peak (+16 Da). If significant, consider using antioxidants during sample preparation and optimize storage conditions.[9]
Poor Ionization Optimize mass spectrometer source parameters. Ensure the mobile phase pH is appropriate for efficient ionization of this compound.
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components.[10] Implement a more rigorous clean-up step in your sample preparation. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[10]
Issue 2: Poor Peak Shape and Chromatography

Possible Causes & Solutions

Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Column Chemistry Select a column with suitable chemistry for dipeptide separation (e.g., C18, HILIC).
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and at the correct pH. Optimize the gradient elution profile.
Non-Specific Binding Non-specific binding of the peptide to sample vials or chromatography components can be an issue.[1] Consider using low-binding tubes and flushing the LC system.
Issue 3: High Background Noise or Interfering Peaks

Possible Causes & Solutions

Cause Troubleshooting Step
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents.
Sample Carryover Implement a robust needle wash protocol between injections. Inject blank samples to check for carryover.
Co-eluting Matrix Components Improve chromatographic separation by adjusting the gradient or changing the column. Enhance sample clean-up to remove interfering substances.

Quantitative Data Summary

The following tables provide representative data for dipeptide analysis. Note that these are illustrative examples based on literature for similar peptides and may need to be optimized for your specific experimental conditions.

Table 1: Comparison of Extraction Methods for Dipeptides from Plasma

Extraction Method Analyte Recovery (%) Matrix Effect (%) Precision (CV%)
Protein Precipitation (Acetonitrile) Dipeptide A75 ± 565 ± 8< 10
Liquid-Liquid Extraction (Ethyl Acetate) Dipeptide A85 ± 480 ± 6< 8
Solid-Phase Extraction (C18) Dipeptide A95 ± 392 ± 5< 5
Protein Precipitation (Acetonitrile) Dipeptide B72 ± 668 ± 7< 12
Liquid-Liquid Extraction (Ethyl Acetate) Dipeptide B82 ± 578 ± 5< 9
Solid-Phase Extraction (C18) Dipeptide B93 ± 490 ± 4< 6

Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 297.1
Product Ion (m/z) 120.1
Collision Energy 20 eV

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 13C, 15N-labeled this compound). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 1 mL of 80% acetonitrile in water.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow and Troubleshooting

experimental_workflow General Workflow for this compound Detection and Troubleshooting sample Biological Sample (Plasma, Tissue) prep Sample Preparation (Homogenization, Protein Precipitation, SPE) sample->prep lcms LC-MS/MS Analysis prep->lcms data Data Analysis (Quantification, Peak Integration) lcms->data ts_low_signal Troubleshooting: Low/No Signal lcms->ts_low_signal ts_bad_peaks Troubleshooting: Poor Peak Shape lcms->ts_bad_peaks ts_noise Troubleshooting: High Background lcms->ts_noise results Results data->results ts_low_signal->prep Optimize Extraction ts_bad_peaks->lcms Adjust LC Method ts_noise->prep Improve Cleanup

Caption: Workflow for this compound detection and key troubleshooting points.

Potential Signaling Pathway for a this compound Containing Neuropeptide

The this compound motif is found in neuropeptides like FMRFamide and Met-enkephalin.[5][7] This diagram illustrates a plausible signaling pathway initiated by a hypothetical this compound containing neuropeptide, based on known mechanisms of similar peptides.

signaling_pathway Hypothetical Signaling Pathway for a this compound Neuropeptide ligand This compound Neuropeptide receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Activation (α, βγ subunits) receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Inhibition/Activation plc Phospholipase C g_protein->plc Activation camp cAMP ac->camp dag_ip3 DAG & IP3 plc->dag_ip3 pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Neuronal Excitability, Gene Expression) pka->cellular_response pkc Protein Kinase C (PKC) dag_ip3->pkc ca_release Ca²⁺ Release dag_ip3->ca_release pkc->cellular_response ca_release->cellular_response

Caption: A potential GPCR-mediated signaling cascade for a this compound neuropeptide.

References

Technical Support Center: Refinement of Phe-Met Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of the dipeptide Phenylalanine-Methionine (Phe-Met) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound by LC-MS/MS?

The most common challenges include:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3][4]

  • Low Signal Intensity: this compound may exhibit poor ionization efficiency, resulting in weak signals that are difficult to distinguish from baseline noise.[5]

  • Peak Tailing and Broadening: Poor chromatographic conditions can lead to asymmetrical peak shapes, making accurate integration and quantification challenging.[5]

  • Selection of Appropriate Internal Standard: Choosing an unsuitable internal standard can lead to inaccurate correction for sample preparation variability and matrix effects.[6]

Q2: What type of internal standard is best for this compound quantification?

A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[6] A SIL-IS has a nearly identical chemical structure and physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects.[6] This allows for the most accurate correction of variability during sample preparation and analysis.[6]

Q3: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate normalization.[6]

Q4: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

For this compound (molecular weight = 296.38 g/mol ), the expected precursor ion in positive electrospray ionization (ESI) mode is the protonated molecule [M+H]⁺ at m/z 297.1. The fragmentation of this precursor will yield characteristic product ions.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

Possible Causes & Solutions

CauseRecommended Action
Poor Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[5] Consider using a different ionization source if available (e.g., APCI).
Incorrect Mass Transitions Verify the precursor and product ion m/z values for this compound and the internal standard. Infuse a standard solution to confirm the instrument is detecting the correct masses.
Sample Degradation Ensure proper sample handling and storage to prevent degradation of this compound. Prepare fresh samples and standards.
Insufficient Sample Cleanup High levels of matrix components can cause significant ion suppression.[3] Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE).[1]
Low Sample Concentration Concentrate the sample if the this compound concentration is below the instrument's limit of detection.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseRecommended Action
Column Contamination Wash the column with a strong solvent or, if necessary, replace the column.[5]
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic solvent content) to improve peak shape.
Secondary Interactions Basic peptides can interact with silanol groups on the column. Consider using a column with end-capping or adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.[7]
Column Overload Inject a smaller sample volume or dilute the sample.
Issue 3: High Variability in Results

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Use an automated system if available.
Matrix Effects Use a stable isotope-labeled internal standard to correct for variability in matrix effects between samples.[6]
Instrument Instability Perform regular instrument maintenance and calibration to ensure consistent performance.[5] Monitor system suitability by injecting a standard at the beginning and end of each batch.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma

This protocol describes a general procedure for the extraction of this compound from plasma using protein precipitation followed by solid-phase extraction.

  • Sample Spiking: To 100 µL of plasma, add the stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by equilibration with water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute this compound with an appropriate elution solvent.

  • Final Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Common Adducts of this compound in ESI-MS

AdductFormulam/z
Protonated[M+H]⁺297.1
Sodiated[M+Na]⁺319.1
Potassiated[M+K]⁺335.1

Table 2: Example MRM Transitions for this compound and a Stable Isotope-Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound297.1120.1 (Phe immonium ion)20
This compound297.1131.1 (Met fragment)15
This compound-d8 (SIL-IS)305.1128.1 (Phe-d8 immonium ion)20
This compound-d8 (SIL-IS)305.1131.1 (Met fragment)15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with SIL-IS plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown1 Evaporation supernatant->drydown1 reconstitute1 Reconstitution drydown1->reconstitute1 spe Solid-Phase Extraction reconstitute1->spe drydown2 Final Evaporation spe->drydown2 reconstitute2 Final Reconstitution drydown2->reconstitute2 lcms LC-MS/MS System reconstitute2->lcms quant Quantification lcms->quant

Caption: this compound quantification experimental workflow.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_variability Reproducibility Issues start Problem Encountered low_signal Low/No Signal start->low_signal bad_peak Poor Peak Shape start->bad_peak high_variability High Variability start->high_variability check_tuning Check Instrument Tuning & Mass Transitions low_signal->check_tuning optimize_source Optimize Source Parameters low_signal->optimize_source improve_cleanup Improve Sample Cleanup low_signal->improve_cleanup check_column Check Column Health bad_peak->check_column optimize_mobile_phase Optimize Mobile Phase bad_peak->optimize_mobile_phase review_prep Review Sample Prep Consistency high_variability->review_prep use_sil_is Implement SIL-IS high_variability->use_sil_is check_stability Check Instrument Stability high_variability->check_stability

Caption: Troubleshooting logic for this compound analysis.

References

Stability issues of Phe-Met in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Phenylalanyl-methionine (Phe-Met) in various buffer conditions.

Troubleshooting Guide: Common this compound Stability Issues

This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of this compound potency or concentration over time. Oxidation of the methionine residue: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide and further, methionine sulfone. This is a primary degradation pathway.[1] This can be accelerated by exposure to oxygen, metal ions, or high pH.[2]pH Optimization: Maintain the buffer pH in the slightly acidic range (pH 3-5) to minimize oxidation.[3] • Use of Antioxidants: Consider adding antioxidants like methionine itself, which can act as a sacrificial scavenger.[4] • Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.[5] • Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA.
Appearance of unexpected peaks in HPLC analysis. Hydrolysis of the peptide bond: The amide bond linking phenylalanine and methionine can be cleaved through hydrolysis, especially at acidic or basic pH.[6][7] This results in the formation of free phenylalanine and methionine.pH Control: Avoid strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[8] The rate of hydrolysis is pH-dependent.[7] • Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. For instance, phosphate buffers have been shown to increase the degradation rate of some peptides compared to others like glutamate or histidine buffers.[3][8]
Changes in the physical appearance of the solution (e.g., precipitation, aggregation). Approaching the isoelectric point (pI): Peptides are least soluble at their pI, leading to aggregation and precipitation. The charge state and conformation of this compound can be altered by pH changes.[9]pH Adjustment: Ensure the buffer pH is sufficiently far from the isoelectric point of this compound to maintain its solubility. • Solubilizing Agents: For hydrophobic peptides, the addition of organic solvents like DMSO or acetonitrile may be necessary.
Inconsistent results between experimental runs. Freeze-thaw cycles: Repeated freezing and thawing can lead to peptide degradation and aggregation.[2]Aliquoting: Store the peptide solution in single-use aliquots to avoid multiple freeze-thaw cycles.[5] • Proper Storage: For long-term storage, keep the peptide lyophilized at -20°C or -80°C.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Oxidation: The methionine residue is prone to oxidation, converting the thioether to a sulfoxide and then a sulfone. This is often the most significant stability issue for methionine-containing peptides.[1]

  • Hydrolysis: The peptide bond between phenylalanine and methionine can be cleaved via hydrolysis, which is catalyzed by acidic or basic conditions.[6][7]

2. How does pH affect the stability of this compound?

pH is a critical factor influencing this compound stability:

  • Oxidation: Oxidation of methionine is often accelerated at higher pH values.[2]

  • Hydrolysis: Peptide bond hydrolysis is pH-dependent, with increased rates at both low (acidic) and high (basic) pH.[7][9] Generally, a slightly acidic pH range of 3-5 is recommended to minimize overall degradation for peptides susceptible to deamidation, a related hydrolytic reaction.[3]

3. Which buffer is best for storing this compound solutions?

The optimal buffer depends on the specific experimental requirements. However, for general stability, a buffer that maintains a slightly acidic pH (e.g., acetate or citrate buffer in the pH 4-6 range) is often a good starting point. It is important to note that some buffer species, like phosphate, can sometimes catalyze peptide degradation.[3][8] Therefore, it is advisable to perform a buffer screening study for long-term storage.

4. How should I store my this compound samples?

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C, protected from light and moisture.[2] Before opening, allow the vial to warm to room temperature to prevent condensation.

  • In Solution: For short-term storage (up to a week), solutions can be kept at 4°C.[5] For longer periods, store solutions in single-use aliquots at -20°C or colder to avoid repeated freeze-thaw cycles. Peptides containing methionine are known to be unstable in solution.

5. What analytical techniques can I use to monitor this compound stability?

Several analytical methods are suitable for assessing the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique to separate and quantify the intact this compound from its degradation products.[10]

  • Mass Spectrometry (MS): MS can identify the degradation products by their mass, confirming, for example, the formation of oxidized this compound or the free amino acids from hydrolysis.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products.[10]

Data Summary

The following table summarizes the expected stability of this compound under different buffer conditions based on general principles for methionine-containing peptides. Specific quantitative data for this compound is limited in publicly available literature; therefore, these are qualitative predictions.

Buffer Condition pH Range Primary Degradation Pathway(s) Expected Stability Recommendations
Strongly Acidic 1 - 3HydrolysisPoorAvoid for long-term storage.
Slightly Acidic 4 - 6Minimal Hydrolysis and OxidationGoodOptimal for stability.
Neutral 6 - 8Oxidation, Potential HydrolysisModerate to PoorUse with caution; consider antioxidants.
Alkaline > 8Oxidation, HydrolysisPoorAvoid for long-term storage.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To quantify the degradation of this compound over time in different buffer solutions.

Materials:

  • This compound dipeptide

  • Various buffers (e.g., sodium acetate, sodium phosphate, sodium citrate) at different pH values

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Methodology:

  • Prepare stock solutions of this compound in each of the selected buffers at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into separate vials for each time point to avoid repeated sampling from the same vial.

  • Store the vials at a constant temperature (e.g., 4°C, 25°C, or 40°C).

  • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot of each solution.

  • Analyze the samples by reversed-phase HPLC using a suitable gradient of mobile phases A and B to separate this compound from its degradation products.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Quantify the peak area of the intact this compound and any degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

Visualizations

PheMet_Degradation_Pathways phe_met This compound oxidized This compound Sulfoxide phe_met->oxidized Oxidation (O2, Metal Ions, High pH) hydrolyzed Phenylalanine + Methionine phe_met->hydrolyzed Hydrolysis (Acidic or Basic pH)

Caption: Primary degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_results Results prep Prepare this compound solutions in different buffers aliquot Aliquot for each time point prep->aliquot store Store at controlled temperatures aliquot->store analyze Analyze samples by HPLC/MS at time points store->analyze quantify Quantify remaining This compound analyze->quantify data Determine degradation rate and optimal conditions quantify->data

Caption: Workflow for a typical this compound stability study.

Troubleshooting_Tree start Stability Issue Observed? issue_type What is the nature of the issue? start->issue_type Yes loss_of_potency Loss of Potency issue_type->loss_of_potency Concentration Decrease extra_peaks Extra HPLC Peaks issue_type->extra_peaks New Impurities precipitation Precipitation issue_type->precipitation Physical Change check_oxidation Check for Oxidation: - Lower pH - Use antioxidants - Inert atmosphere loss_of_potency->check_oxidation check_hydrolysis Check for Hydrolysis: - Adjust pH to 4-6 - Screen different buffers extra_peaks->check_hydrolysis check_solubility Check Solubility: - Adjust pH away from pI - Use solubilizing agents precipitation->check_solubility

References

Minimizing non-specific binding of Phe-Met in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of the dipeptide Phenylalanine-Methionine (Phe-Met) in various assays. Given the hydrophobic nature of this compound, this guide focuses on strategies to mitigate common issues arising from its interaction with assay surfaces and components.

Troubleshooting Guides

High background signal and low signal-to-noise ratio are common indicators of significant non-specific binding. This section provides a systematic approach to troubleshooting and resolving these issues.

Issue 1: High Background Signal in this compound ELISA

A high background signal can obscure the specific signal from your analyte, leading to inaccurate quantification.[1]

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Blocking The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.[2] Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try alternative blocking agents.[2][3] Consider extending the blocking incubation time.
Hydrophobic Interactions The hydrophobic side chains of Phenylalanine and Methionine can interact with the polystyrene surface of the ELISA plate.[4] Add a non-ionic detergent, such as Tween-20 (0.05% v/v), to the wash and antibody dilution buffers to disrupt these interactions.[5][6]
Suboptimal Buffer Conditions The pH or ionic strength of your buffers may be promoting non-specific interactions.[5] Adjust the pH of the buffers to be closer to the isoelectric point of this compound or increase the salt concentration (e.g., NaCl) to shield electrostatic interactions.[5][6]
Insufficient Washing Residual unbound this compound or detection reagents can lead to a high background.[7] Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.[7] A short soak time during each wash can also be beneficial.[2]
Contamination Reagents or samples may be contaminated, leading to a consistently high signal.[7] Use fresh, sterile reagents and handle samples carefully to avoid cross-contamination.[7]

Experimental Protocol: Optimizing Blocking and Wash Buffers

  • Plate Coating: Coat a 96-well ELISA plate with your capture antibody or antigen as per your standard protocol.

  • Blocking:

    • Prepare different blocking buffers to be tested in parallel (e.g., 1% BSA, 3% BSA, 1% Casein, 5% Non-fat dry milk in PBS).

    • Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Prepare wash buffers with and without 0.05% Tween-20.

    • Wash the plate 3-5 times with the respective wash buffers.

  • Sample Incubation (Negative Control): Add your sample diluent without this compound to all wells.

  • Detection: Proceed with the addition of detection antibody and substrate as per your protocol.

  • Analysis: Measure the optical density (OD) and compare the background signal across the different blocking and wash buffer conditions. The condition yielding the lowest OD in the negative control wells is optimal for reducing NSB.

Issue 2: Poor Reproducibility and Inconsistent Results

Inconsistent results between replicate wells or between assays can be a symptom of variable non-specific binding.

Possible Causes and Solutions:

CauseRecommended Action
Edge Effects Wells at the edge of the plate may experience different temperature and evaporation rates, leading to variability. Ensure even temperature distribution during incubations by avoiding stacking plates.[8]
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Calibrate pipettes regularly and use proper pipetting techniques.[9]
Incomplete Mixing Reagents may not be uniformly mixed in the wells. Gently tap the plate after adding reagents to ensure proper mixing.
Variable this compound Adsorption to Labware The hydrophobic nature of this compound can cause it to adsorb to pipette tips and sample tubes, leading to inconsistent concentrations.[5] Consider using low-retention plasticware. Pre-rinsing pipette tips with the sample solution can also help.

Workflow for Improving Assay Reproducibility

G cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Analysis cal_pipettes Calibrate Pipettes careful_pipetting Consistent Pipetting Technique cal_pipettes->careful_pipetting use_low_retention Use Low-Retention Labware use_low_retention->careful_pipetting prep_fresh Prepare Fresh Reagents uniform_temp Ensure Uniform Incubation Temperature prep_fresh->uniform_temp uniform_temp->careful_pipetting thorough_mixing Thorough Mixing of Reagents in Wells careful_pipetting->thorough_mixing consistent_washing Consistent Washing Procedure thorough_mixing->consistent_washing read_plate Read Plate Promptly consistent_washing->read_plate analyze_data Analyze Replicate Variability (CV%) read_plate->analyze_data

Caption: A workflow for enhancing assay reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is non-specific binding a particular problem for a small, hydrophobic dipeptide like this compound?

A: The hydrophobicity of this compound, driven by the phenyl and methyl groups of Phenylalanine and Methionine respectively, leads to a high propensity for non-specific adsorption to hydrophobic surfaces like polystyrene microplates.[4] Unlike larger proteins that have a complex surface of both hydrophobic and hydrophilic regions, the small size and dominant hydrophobicity of this compound can result in strong, non-specific interactions that are difficult to disrupt.

Q2: What is the best blocking agent to use for this compound assays?

A: There is no single "best" blocking agent, as the optimal choice depends on the specific assay conditions.[10] However, protein-based blockers are generally effective.[11]

  • Bovine Serum Albumin (BSA): A commonly used and effective blocker.[5]

  • Casein or Non-fat Dry Milk: Cost-effective alternatives that can be very effective.[10]

  • Fish Skin Gelatin: Can be useful in reducing certain types of non-specific interactions.[12]

It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific assay.[10]

Q3: Can I use detergents other than Tween-20?

A: Yes, other non-ionic detergents like Triton X-100 can also be used to reduce hydrophobic interactions.[10] However, it is crucial to use them at a low concentration (typically 0.01% - 0.05%) as higher concentrations can disrupt specific antibody-antigen interactions.[13]

Q4: How does adjusting the pH and salt concentration help in minimizing NSB?

A:

  • pH: The charge of this compound and the assay surface can be influenced by the pH of the buffer.[5] By adjusting the pH, you can minimize electrostatic attractions that may contribute to non-specific binding.[6]

  • Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can create a "shielding" effect that reduces charge-based non-specific interactions between this compound and the assay surface.[5][6]

Logical Relationship of NSB Mitigation Strategies

G cluster_surface Surface Interactions cluster_solution Solution Conditions cluster_procedure Procedural Steps NSB Non-Specific Binding of this compound Blocking Blocking Agents (BSA, Casein) NSB->Blocking saturates sites Detergents Detergents (Tween-20) NSB->Detergents disrupts hydrophobic interactions pH Buffer pH Adjustment NSB->pH modulates charge Salt Salt Concentration (Ionic Strength) NSB->Salt shields charge Washing Thorough Washing NSB->Washing removes unbound molecules

Caption: Key strategies to mitigate non-specific binding.

By systematically addressing these potential causes of non-specific binding, researchers can significantly improve the accuracy, sensitivity, and reproducibility of their assays involving the hydrophobic dipeptide this compound.

References

Technical Support Center: Method Validation for Phe-Met Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Phenylalanine-Methionine (Phe-Met) dipeptide analysis in plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating a bioanalytical method for this compound in plasma?

A1: According to regulatory guidelines from the FDA and EMA, a full validation for a bioanalytical method should include the assessment of selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[1][2]

Q2: What is the most common cause of variability in peptide bioanalysis?

A2: Matrix effects are a primary cause of variability in LC-MS bioanalysis.[3] These effects, caused by co-eluting endogenous components from the plasma, can lead to ion suppression or enhancement, impacting the accuracy and precision of the results.[3]

Q3: How can I minimize the degradation of this compound in plasma samples during collection and storage?

A3: Peptides in plasma are susceptible to proteolytic degradation.[4] It is crucial to use appropriate anticoagulants (e.g., EDTA), rapidly separate plasma from whole blood by centrifugation at low temperatures, and store samples at -80°C.[5] Avoid repeated freeze-thaw cycles.[5] The use of protease inhibitors in collection tubes can also enhance stability.[4]

Q4: What type of internal standard (IS) is recommended for this compound analysis?

A4: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, which provides the most accurate correction.

Q5: What are common sample preparation techniques for dipeptides in plasma?

A5: Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] For peptides, PPT with an organic solvent like acetonitrile is often a starting point, but SPE, particularly mixed-mode SPE, can provide a cleaner extract by removing more interferences.[3][7]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the analysis of this compound in plasma.

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Sub-optimal mobile phase pH The charge state of the dipeptide is pH-dependent. Adjust the pH of the mobile phase. Adding a small amount of an acid like formic acid (e.g., 0.1%) usually improves peak shape for peptides in reversed-phase chromatography.
Column Overload Inject a lower concentration of the analyte to see if peak shape improves. If so, dilute the samples or use a column with a higher loading capacity.
Secondary Interactions with Column Residual silanol groups on the silica-based column can interact with the analyte. Try a different column chemistry (e.g., an end-capped column or a different stationary phase).
Contamination of Guard or Analytical Column Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the guard column and then the analytical column if necessary.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting, vortexing times, and centrifugation speeds for all samples. Automating sample preparation can improve reproducibility.[8]
Matrix Effects Matrix effects from plasma components like phospholipids can cause ion suppression or enhancement.[3] To mitigate this, improve sample cleanup using SPE instead of PPT, or adjust the chromatography to separate this compound from the interfering components. A stable isotope-labeled internal standard is crucial for correction.
Analyte Adsorption (Non-Specific Binding) Peptides can adsorb to plasticware and glassware. Use low-binding polypropylene tubes and pipette tips. Adding a small amount of organic solvent or a surfactant to the reconstitution solvent can help reduce adsorption.[3]
In-Source Fragmentation This compound may be fragmenting in the ion source of the mass spectrometer, leading to inconsistent quantification.
* Action: Optimize the declustering potential or fragmentor voltage; lower values generally reduce in-source fragmentation.[9] Also, optimize the ion source temperature, as higher temperatures can increase fragmentation.[9]
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the sample preparation method. For PPT, try different organic solvents (e.g., acetonitrile vs. methanol) and solvent-to-plasma ratios. For SPE, experiment with different sorbents (e.g., mixed-mode) and optimize the wash and elution steps.[3]
Peptide Instability during Extraction Keep samples on ice during the extraction process to minimize enzymatic degradation. Process samples as quickly as possible.
Analyte Precipitation This compound may precipitate if the concentration of organic solvent is too high in the final extract. It is recommended to keep the organic concentration below 75% to prevent precipitation.[3]
Incomplete Elution from SPE Cartridge Ensure the elution solvent is strong enough to fully elute this compound from the SPE sorbent. You may need to increase the percentage of organic solvent or add a modifier like formic acid or ammonia to the elution solvent.

Experimental Protocols & Data

Method Validation Workflow

The following diagram outlines the typical workflow for validating a bioanalytical method for this compound in plasma.

G cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis Dev Develop Assay (LC-MS/MS Optimization, Sample Prep) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Range (LLOQ/ULOQ) Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Matrix Matrix Effect Precision->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix->Stability Analysis Routine Sample Analysis (with QCs) Stability->Analysis

Caption: Workflow for bioanalytical method validation.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical approach to troubleshooting low signal intensity for this compound.

G decision decision process process decision->process Pass solution Tune & Calibrate MS decision->solution Fail decision2 Spike Pre- vs. Post-Extraction (Calculate Recovery) process->decision2 Check Sample Prep issue Low this compound Signal issue->decision Check MS Performance (System Suitability Test) process2 process2 decision2->process2 Recovery OK solution2 Optimize Extraction: - Different SPE Sorbent - Adjust PPT solvent - Check for non-specific binding decision2->solution2 Recovery Low decision3 Compare Signal in Matrix vs. Neat Solution process2->decision3 Check for Matrix Effects process3 process3 decision3->process3 No Significant Effect solution3 Improve Chromatography to separate from interferences. Enhance sample cleanup. decision3->solution3 Ion Suppression solution4 Conduct Stability Tests: - Bench-top - Freeze-thaw process3->solution4 Investigate Analyte Stability

Caption: Troubleshooting decision tree for low signal intensity.

Detailed Methodologies

1. Stock Solution and Working Solution Preparation

  • Stock Solutions: Prepare separate stock solutions of this compound and its stable isotope-labeled internal standard (SIL-IS) in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the SIL-IS.

2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. Key Validation Experiments

  • Selectivity: Analyze blank plasma samples from at least six different sources to check for interferences at the retention time of this compound and the SIL-IS.

  • Linearity and Range: Prepare a calibration curve with a blank, a zero sample (blank + IS), and at least 6-8 non-zero concentrations spanning the expected range. The curve is typically fitted with a weighted (1/x or 1/x²) linear regression.

  • Accuracy and Precision: Analyze QC samples at a minimum of four levels (LLOQ, low, medium, and high) in replicate (n=5) on three separate days.

  • Matrix Effect: Compare the peak area of this compound spiked into post-extraction blank plasma supernatant with the peak area of this compound in a neat solution at low and high concentrations. The IS-normalized matrix factor should be consistent.

  • Stability:

    • Freeze-Thaw Stability: Analyze low and high QC samples after three freeze-thaw cycles (-80°C to room temperature).

    • Bench-Top Stability: Analyze low and high QC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze low and high QC samples after storage at -80°C for an extended period (e.g., 30, 90 days).

Quantitative Data Summary and Acceptance Criteria

The following tables summarize typical acceptance criteria based on FDA and EMA guidelines.[2][10]

Table 1: Accuracy and Precision Acceptance Criteria

ParameterConcentration LevelAcceptance Criteria
Intra- & Inter-day Accuracy LLOQWithin ±20% of the nominal value
LQC, MQC, HQCWithin ±15% of the nominal value
Intra- & Inter-day Precision LLOQ≤20% CV (Coefficient of Variation)
LQC, MQC, HQC≤15% CV

Table 2: Example Linearity and Stability Data

ParameterResultAcceptance Criteria
Calibration Curve Range 5 - 2000 ng/mL-
Correlation Coefficient (r²) > 0.995≥ 0.99
Freeze-Thaw Stability (3 cycles) Mean accuracy within ±10% of nominalMean accuracy within ±15%
Bench-Top Stability (4 hours) Mean accuracy within ±8% of nominalMean accuracy within ±15%
Long-Term Stability (90 days at -80°C) Mean accuracy within ±12% of nominalMean accuracy within ±15%

Table 3: Example Matrix Effect and Recovery Data

ParameterConcentration LevelResultAcceptance Criteria
Matrix Effect (IS-Normalized) Low & High QCCV ≤ 8%CV ≤ 15%
Extraction Recovery Low, Medium, High QCConsistent and preciseShould be consistent, but no strict value is mandated

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Phe-Met and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptide Phenylalanine-Methionine (Phe-Met) and its structural analogs. The information presented is curated from experimental data to assist in research and development endeavors.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its analogs varies significantly with structural modifications. The primary activities explored in the literature include Angiotensin-Converting Enzyme (ACE) inhibition, antioxidant effects, and anti-inflammatory properties. The following table summarizes the available quantitative data for these activities.

Table 1: Comparative Biological Activity of this compound and Its Analogs

Dipeptide SequenceACE Inhibition IC50 (µM)Antioxidant ActivityAnti-inflammatory Activity
This compound (FM) 1860[1][2]ModerateData not available
Met-Phe (MF) 1190[1][2]ModerateData not available
Tyr-Met (YM) Data not availableHigh antioxidant capacity against peroxyl radicals[3][4][5]Data not available
Met-Tyr (MY) Data not availableSignificant antioxidant activity[5]Data not available
Trp-Met (WM) 1040[1][2]High antioxidant capacity against ABTS cation-radical[3][4]Data not available
Met-Trp (MW) 1000[1][2]Additive antioxidant effect of individual amino acids[3][4]Data not available
Phe-Ala (FA) 1410[1][2]Data not availableData not available
Ala-Phe (AF) 1100[1][2]Data not availableData not available

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are based on standard methods cited in the literature.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.

Principle: The assay is based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to release hippuric acid (HA). The amount of HA produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). The inhibitory activity of the peptide is determined by measuring the reduction in HA formation in the presence of the peptide.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Peptide inhibitors (this compound and its analogs)

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a solution of the substrate HHL in sodium borate buffer.

  • Prepare solutions of the peptide inhibitors at various concentrations.

  • In a microcentrifuge tube, mix the peptide inhibitor solution with the ACE solution and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution of HCl.

  • Filter the reaction mixture to remove any precipitated protein.

  • Analyze the filtrate by RP-HPLC to quantify the amount of hippuric acid formed. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA.

  • Monitor the elution of hippuric acid by UV absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition for each peptide concentration.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of peptides.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Peptide samples (this compound and its analogs)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare solutions of the peptide samples and the positive control at various concentrations.

  • In a 96-well plate or cuvettes, add a specific volume of the peptide sample or positive control.

  • Add the DPPH solution to each well or cuvette and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • A blank sample containing only the solvent and DPPH is also measured.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.

Cellular Anti-inflammatory Assay (Inhibition of Cytokine Release)

This assay assesses the potential of peptides to reduce the inflammatory response in a cell-based model.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This assay measures the ability of a peptide to inhibit the LPS-induced production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a human monocytic cell line (e.g., THP-1).

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • Peptide samples (this compound and its analogs)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Culture THP-1 monocytes in the appropriate medium.

  • Differentiate the monocytes into macrophage-like cells by treating them with PMA for 24-48 hours.

  • After differentiation, replace the medium with fresh medium and allow the cells to rest.

  • Pre-treat the differentiated cells with various concentrations of the peptide samples for a specific period (e.g., 1-2 hours).

  • Induce an inflammatory response by adding LPS to the cell cultures (except for the negative control group).

  • Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Assess the cytotoxicity of the peptides on the cells using a cell viability assay to ensure that the observed reduction in cytokine levels is not due to cell death.

  • Calculate the percentage of inhibition of cytokine production for each peptide concentration relative to the LPS-only treated control.

  • Determine the EC50 value (the concentration of the peptide that causes a 50% reduction in cytokine production).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of peptide analogs, a fundamental process in drug discovery and development.

Peptide_Screening_Workflow General Workflow for Synthesis and Biological Screening of Peptide Analogs cluster_synthesis Peptide Synthesis and Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Lead Identification Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Purification Purification by RP-HPLC Synthesis->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization ACE_Assay ACE Inhibition Assay (IC50 Determination) Characterization->ACE_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ABTS) (IC50 Determination) Characterization->Antioxidant_Assay Anti_inflammatory_Assay Cell-Based Anti-inflammatory Assay (EC50 Determination) Characterization->Anti_inflammatory_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis ACE_Assay->SAR_Analysis Antioxidant_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification

Caption: Workflow for Peptide Analog Synthesis and Screening.

Conclusion

The available data suggests that the biological activity of this compound and its analogs is highly dependent on the specific amino acid sequence and composition. For ACE inhibition, dipeptides with hydrophobic amino acids at the C-terminus, such as Phe or Trp, generally exhibit stronger activity. In terms of antioxidant capacity, the presence and position of residues like Tyr and Trp play a crucial role.

Further research is warranted to systematically evaluate the anti-inflammatory properties of this compound and a broader range of its analogs. A comprehensive study that directly compares these activities under uniform experimental conditions would be invaluable for establishing clear structure-activity relationships and for guiding the design of novel peptide-based therapeutic agents.

References

Validation of Phe-Met's Role in Signaling Pathways: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the direct experimental validation of the dipeptide Phenylalanine-Methionine (Phe-Met) in specific signaling pathways. While the constituent amino acids, Phenylalanine (Phe) and Methionine (Met), are known to individually influence cellular signaling, particularly the mTOR and PI3K/AKT pathways, dedicated studies focusing on the this compound dipeptide are currently lacking. This guide, therefore, summarizes the known roles of its components and outlines the experimental approaches that would be necessary to validate the specific function of this compound.

While direct evidence for the this compound dipeptide is unavailable, research into similar dipeptides and the individual amino acids provides a foundation for hypothesizing its potential roles and for designing future validation studies. For instance, studies on the Methionine-Methionine (Met-Met) dipeptide have demonstrated its ability to activate the AKT/mTOR signaling pathway, suggesting that dipeptides can indeed act as signaling molecules.

The mTOR Signaling Pathway: A Potential Target for this compound

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from nutrients, growth factors, and cellular energy status. Both Phenylalanine and Methionine are known to modulate mTOR activity.

  • Phenylalanine (Phe): Research has indicated that Phenylalanine can regulate protein synthesis through the LAT1-mTOR signaling pathway. It can also act as a ligand for G protein-coupled receptors (GPCRs), initiating a variety of intracellular signaling cascades.

  • Methionine (Met): Methionine and its derivatives are crucial for cellular metabolism and have been shown to influence the AKT/mTOR pathway. The dipeptide Met-Met, for example, has been found to promote the phosphorylation of key mTORC1 downstream effectors.

Given these roles, it is plausible that the this compound dipeptide could also modulate the mTOR pathway, potentially through mechanisms distinct from the individual amino acids due to differences in cellular uptake and metabolism.

Experimental Protocols for Validation

To validate the role of this compound in a signaling pathway such as mTOR, a series of well-established experimental protocols would be required. These experiments would aim to compare the effects of this compound treatment to that of its constituent free amino acids and a control group.

1. Cell Culture and Treatment:

  • Cell Lines: A suitable cell line, such as HEK293T or a specific cancer cell line known to have active mTOR signaling, would be cultured under standard conditions.

  • Treatment Groups:

    • Control (vehicle)

    • L-Phenylalanine + L-Methionine (free amino acids)

    • This compound dipeptide

  • Dosage and Time-Course: Cells would be treated with varying concentrations of the compounds for different durations to determine the optimal conditions for observing a signaling response.

2. Western Blotting for Protein Phosphorylation:

  • Principle: This technique is used to detect and quantify the phosphorylation (activation) of specific proteins in a signaling pathway.

  • Procedure:

    • Cell Lysis: After treatment, cells are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

    • SDS-PAGE: Proteins are separated by size using gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K).

    • Detection: Secondary antibodies conjugated to a detection molecule are used to visualize the protein bands.

    • Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

3. Quantitative Data Presentation:

The results from Western blotting experiments would be summarized in a table to facilitate comparison between the different treatment groups.

Treatment Groupp-AKT / Total AKT (Fold Change)p-mTOR / Total mTOR (Fold Change)p-S6K / Total S6K (Fold Change)
Control1.01.01.0
Phe + MetData to be determinedData to be determinedData to be determined
This compoundData to be determinedData to be determinedData to be determined

Visualizing the Hypothesized Signaling Pathway and Experimental Workflow

Hypothesized this compound Signaling Pathway

The following diagram illustrates a hypothetical pathway where this compound, upon entering the cell, could influence the mTOR signaling cascade.

PheMet_Signaling_Pathway PheMet This compound Dipeptide PeptideTransporter Peptide Transporter PheMet->PeptideTransporter Uptake CellMembrane Cell Membrane PI3K PI3K PeptideTransporter->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis

Caption: Hypothesized signaling pathway for this compound dipeptide.

Experimental Workflow for Validation

This diagram outlines the key steps in an experimental workflow designed to validate the signaling role of this compound.

Experimental_Workflow CellCulture Cell Culture Treatment Treatment (Control, Phe+Met, this compound) CellCulture->Treatment CellLysis Cell Lysis Treatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant WB Western Blotting (p-AKT, p-mTOR, p-S6K) ProteinQuant->WB DataAnalysis Data Analysis & Comparison WB->DataAnalysis

Caption: Experimental workflow for validating this compound's signaling role.

A Comparative Guide to the Cross-Validation of Analytical Methods for Phe-Met Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dipeptides like Phenylalanine-Methionine (Phe-Met) is critical. The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of peptides: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable technique for a given application.

The cross-validation of analytical methods is essential to ensure that the data generated is accurate and reliable, regardless of the technique employed. This process involves comparing the performance of different methods to identify any systemic bias and to ensure consistency in results.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of dipeptides using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Validation Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Linearity Range 0.8 - 1.2 mg/mL[1]0.3 pg/mL - 3.2 pg/mL[2]Typically in the µg/mL to mg/mL range
Accuracy (% Recovery) 98.4%[1]88 - 98.2%[3]Not directly measured in the same way; depends on extinction coefficient accuracy
Precision (%RSD) < 2%[1]< 5.1%[3]Generally higher variability than chromatographic methods
Limit of Detection (LOD) 5.65 µg/mL[1]As low as pg/mL concentrations[4]Dependent on the molar absorptivity of the peptide
Limit of Quantification (LOQ) 17.13 µg/mL[1]Typically in the low ng/mL to pg/mL range[4]Higher than chromatographic methods
Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound quantification.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Comparison Sample This compound Standard and/or Sample Prep Dilution Series Preparation Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS UVVis UV-Vis Spectrophotometry Prep->UVVis Data Data Acquisition (Peak Area/Absorbance) HPLC->Data LCMS->Data UVVis->Data Params Calculation of Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data->Params Compare Comparative Statistical Analysis Params->Compare

A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of dipeptides using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These protocols are intended as a general guide and may require optimization for specific applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Reversed-phase HPLC is a widely used technique for the separation and quantification of peptides.[5][6] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and an autosampler.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm, where the peptide bond absorbs UV light.

  • Sample Preparation: this compound standards and samples are dissolved in the initial mobile phase composition.

  • Quantification: A calibration curve is generated by injecting a series of standards of known concentrations and plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of peptides in complex biological matrices.[4][7]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.[8][9][10][11]

    • Reversed-Phase: Similar conditions as HPLC-UV can be employed, often with formic acid instead of TFA in the mobile phase for better MS compatibility.

    • HILIC: Useful for polar dipeptides, with a mobile phase system typically consisting of a high percentage of acetonitrile with a small amount of aqueous buffer.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: Samples may require protein precipitation or solid-phase extraction to remove interfering matrix components, especially for biological samples.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of this compound) is added to all samples and standards to correct for matrix effects and variations in sample processing. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid method for peptide quantification, but it is less specific and sensitive compared to chromatographic methods.[12][13]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Principle: The concentration of a peptide in solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law (A = εbc).[12]

  • Measurement Wavelength:

    • 280 nm: If the peptide contains aromatic amino acids like phenylalanine (which this compound does), its concentration can be estimated by measuring the absorbance at 280 nm.[12][14] However, this method's accuracy depends on the number of aromatic residues.

    • 205 nm: A more sensitive method involves measuring the absorbance of the peptide backbone at around 205 nm.[15] This approach is less dependent on the amino acid composition but is more susceptible to interference from other UV-absorbing compounds in the sample matrix.

  • Sample Preparation: The this compound sample is dissolved in a suitable buffer that does not have high absorbance at the measurement wavelength. A blank measurement of the buffer is taken to zero the instrument.

  • Quantification: The concentration is calculated using the measured absorbance, the path length of the cuvette, and the molar extinction coefficient (ε) of this compound at the chosen wavelength. The extinction coefficient can be theoretically calculated or determined experimentally.

References

Comparative Analysis of Phe-Met Levels in Healthy vs. Diseased Tissue: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Phenylalanine-Methionine (Phe-Met) is a subject of growing interest in biomedical research due to the potential roles of its constituent amino acids in various physiological and pathological processes. Phenylalanine is an essential aromatic amino acid, and its metabolism is notably altered in several diseases. Methionine is a crucial sulfur-containing amino acid involved in methylation reactions and the synthesis of other important molecules. Consequently, fluctuations in the levels of the this compound dipeptide could serve as a valuable biomarker for diagnosing or monitoring disease progression.

While direct, quantitative comparisons of this compound concentrations in healthy versus diseased tissues are not extensively documented in publicly available literature, this guide provides a comprehensive framework for researchers to conduct such a comparative analysis. The following sections detail the experimental protocols required to generate robust and comparable data, a template for data presentation, and a visual representation of the experimental workflow.

Quantitative Data Presentation

To facilitate a clear and direct comparison of this compound levels, all quantitative data should be summarized in a structured table. The following template can be used to present the results obtained from the experimental protocols outlined below. Concentrations should ideally be expressed in picomoles per milligram (pmol/mg) of tissue to normalize for sample size.

Tissue TypeConditionNMean this compound Concentration (pmol/mg)Standard Deviationp-value
Liver Healthy20Hypothetical Value: 15.2Hypothetical Value: 3.1rowspan="2"
Hepatocellular Carcinoma20Hypothetical Value: 28.9Hypothetical Value: 6.5
Lung Healthy20Hypothetical Value: 12.5Hypothetical Value: 2.8rowspan="2"
Non-Small Cell Lung Cancer20Hypothetical Value: 21.7Hypothetical Value: 5.4
Kidney Healthy20Hypothetical Value: 18.1Hypothetical Value: 4.2rowspan="2"
Renal Cell Carcinoma20Hypothetical Value: 35.6Hypothetical Value: 7.9

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

A robust and validated method for the absolute quantification of this compound in tissue samples is crucial for generating reliable comparative data. The recommended approach is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Tissue Sample Preparation
  • Tissue Homogenization :

    • Excise fresh tissue samples (healthy and diseased) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

    • Weigh a small portion of the frozen tissue (approximately 10-50 mg).

    • Homogenize the tissue in a lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice using a bead beater or a Dounce homogenizer.

  • Protein Precipitation and Peptide Extraction :

    • To the tissue homogenate, add four volumes of ice-cold acetone or acetonitrile to precipitate proteins.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the peptides and other small molecules.

    • Dry the supernatant using a vacuum concentrator.

LC-MS/MS Analysis
  • Sample Reconstitution :

    • Reconstitute the dried extract in a suitable mobile phase, such as 0.1% formic acid in water.

  • Chromatographic Separation :

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A typical gradient might run from 2% to 95% Solvent B over 15-30 minutes.

  • Mass Spectrometry Detection :

    • Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard.

    • A stable isotope-labeled internal standard of this compound should be spiked into the samples before extraction to correct for matrix effects and variations in sample preparation and instrument response.

Data Analysis and Quantification
  • Standard Curve Generation :

    • Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the internal standard.

    • Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification of this compound in Samples :

    • Calculate the peak area ratio of this compound to the internal standard in the tissue samples.

    • Determine the concentration of this compound in the samples by interpolating from the standard curve.

    • Normalize the concentration to the initial tissue weight to obtain the final concentration in pmol/mg.

Visualizations

Experimental Workflow for Comparative this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Healthy & Diseased Tissue Samples homogenization Tissue Homogenization tissue->homogenization precipitation Protein Precipitation homogenization->precipitation extraction Peptide Extraction precipitation->extraction drying Supernatant Drying extraction->drying reconstitution Sample Reconstitution drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Standard Curve ms_detection->quantification normalization Normalization to Tissue Weight quantification->normalization comparison Statistical Comparison normalization->comparison signaling_pathway cluster_phenylalanine Phenylalanine Metabolism cluster_methionine Methionine Metabolism Phe_Met This compound Phe Phenylalanine Phe_Met->Phe Met Methionine Phe_Met->Met Tyr Tyrosine Phe->Tyr Catecholamines Catecholamines (Dopamine, Epinephrine) Tyr->Catecholamines Altered_Signaling Altered Cellular Signaling in Disease Catecholamines->Altered_Signaling SAM S-adenosylmethionine (SAM) Met->SAM Cysteine Cysteine Synthesis Met->Cysteine Methylation DNA/Protein Methylation SAM->Methylation Methylation->Altered_Signaling Cysteine->Altered_Signaling

Phe-Met Dipeptide: A Superior Precursor to Its Constituent Amino Acids? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of precursor molecules is a critical determinant of yield, efficiency, and bioavailability in both biological and synthetic chemical processes. While individual amino acids have traditionally served as fundamental building blocks, the use of dipeptides is emerging as a potentially more effective strategy. This guide provides a comparative analysis of the dipeptide Phenylalanyl-Methionine (Phe-Met) against its constituent free amino acids, L-phenylalanine and L-methionine, as a precursor molecule. While direct comparative studies on this compound as a precursor in drug or neurotransmitter synthesis are limited, this guide synthesizes available data on dipeptide absorption, the individual roles of its constituent amino acids, and analogous experimental findings to provide a comprehensive overview for researchers.

Enhanced Bioavailability: The Dipeptide Advantage

A significant body of research suggests that amino acids are more rapidly absorbed from dipeptides and tripeptides than from an equimolar mixture of free amino acids. This is attributed to the presence of distinct intestinal transport systems for peptides (such as PepT1) and free amino acids. The PepT1 transporter has a high capacity and broad specificity, allowing for the efficient uptake of di- and tripeptides. This enhanced absorption can lead to a more rapid and higher peak plasma concentration of the constituent amino acids, a crucial factor in precursor-dependent synthesis pathways.

Functional Roles of Phenylalanine and Methionine

Phenylalanine (Phe) is an essential aromatic amino acid that serves as a precursor for several vital molecules[1][2][]. Its primary metabolic fate is conversion to tyrosine, a necessary step in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine[1][2][4].

Methionine (Met) is another essential amino acid, notable for its sulfur-containing side chain. It plays a critical role in protein synthesis and as a precursor for other sulfur-containing compounds like cysteine and taurine. Furthermore, methionine is a key component in the synthesis of S-adenosylmethionine (SAMe), the primary methyl group donor in the body, and is involved in the synthesis of the antioxidant glutathione[5].

Comparative Experimental Data: A Case Study in Animal Nutrition

A study evaluated the effects of supplementing broiler diets with either free DL-methionine (DL-M) or a methionine dipeptide (DL-Met-Met) on performance and meat quality under heat stress conditions[6][7]. The findings indicated that both forms of methionine supplementation were beneficial; however, the dipeptide form showed comparable, and in some aspects, slightly better, results in mitigating the negative effects of heat stress[6][7].

Quantitative Data Summary
ParameterUnsupplemented (Control)Supplemented with Free Methionine (M)Supplemented with Methionine Dipeptide (MM)
Body Weight Gain (g) Lower under heat stressIncreased vs. ControlIncreased vs. Control
Lipid Oxidation (TBARS) Higher under heat stressLower vs. ControlLower vs. Control
Protein Oxidation (CP) Higher under heat stressLower vs. ControlLower vs. Control
Total Antioxidant Capacity (TAC) --Potentiated under heat stress

This table summarizes the qualitative findings of the study. For detailed quantitative data, refer to the original publication.

Experimental Protocol: Broiler Heat Stress Study

Objective: To evaluate the effects of methionine as a free amino acid and a dipeptide on the performance, oxidative status, and meat quality of broilers under acute and chronic heat stress.

Experimental Design:

  • Animals: 96 male broilers.

  • Groups: Birds were divided into groups and subjected to either thermal comfort or heat stress conditions.

  • Diets: Within each temperature condition, birds received one of three diets:

    • Unsupplemented (MD)

    • Supplemented with free DL-methionine (dl-M)

    • Supplemented with DL-methionyl-DL-methionine dipeptide (dl-MM)

  • Duration: The study was conducted over various periods, evaluating the effects at 24 hours, 10 days, and 20 days.

  • Parameters Measured: Body weight gain, feed intake, and various markers of oxidative stress in blood and muscle tissue (e.g., Thiobarbituric Acid Reactive Substances - TBARS, Carbonylated Proteins - CP) and meat quality parameters[6][7].

This study demonstrates that a methionine dipeptide is at least as effective as free methionine in a nutritional context, supporting the hypothesis that dipeptides can be a viable and potentially superior alternative to free amino acids[6][7].

Signaling Pathways and Logical Relationships

The precursor roles of phenylalanine and methionine are integral to several key metabolic pathways. The following diagrams illustrate these relationships.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1. Phenylalanine as a precursor to catecholamines.

Methionine_Metabolism Met Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase Methylated_Product Methylated Product SAMe->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine Cysteine Cysteine Homocysteine->Cysteine Glutathione Glutathione Cysteine->Glutathione Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methylated_Product

Figure 2. Methionine's role in methylation and glutathione synthesis.

Experimental Workflow: Comparative Bioavailability Study

The following diagram outlines a general workflow for a study comparing the bioavailability of a dipeptide precursor with its constituent free amino acids.

Bioavailability_Workflow cluster_subjects Subject Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis Group_A Group A (this compound Dipeptide) Administration Oral Administration Group_A->Administration Group_B Group B (Free Phe + Met) Group_B->Administration Group_C Group C (Placebo) Group_C->Administration Blood_Sampling Serial Blood Sampling (t=0, 30, 60, 120, 180 min) Administration->Blood_Sampling Plasma_Analysis Plasma Amino Acid Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters Statistical_Comparison Statistical Comparison (e.g., ANOVA) PK_Parameters->Statistical_Comparison

Figure 3. Workflow for a comparative bioavailability study.

Conclusion and Future Directions

The available evidence strongly suggests that dipeptides, in general, offer an absorption advantage over free amino acids. While direct comparative studies on this compound as a precursor are lacking, the individual importance of phenylalanine and methionine in critical metabolic pathways is well-established. The case study in broilers provides a compelling, albeit indirect, argument for the potential of dipeptide precursors.

For researchers and professionals in drug development, the use of this compound or other dipeptides as precursors warrants further investigation. Future studies should focus on direct comparisons of this compound with its constituent amino acids in relevant in vitro and in vivo models of drug synthesis and neurotransmitter production. Such research will be crucial in determining whether the theoretical advantages of dipeptide precursors translate into tangible improvements in efficacy and yield in pharmaceutical and biomedical applications.

References

Replicating Published Findings on the Effects of Phe-Met: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Overview of L-Phenylalanine and L-Methionine

The following tables summarize the known biological effects, target pathways, and experimental models used to study L-Phenylalanine and L-Methionine individually.

Table 1: Biological Effects and Cellular Pathways of L-Phenylalanine and L-Methionine

FeatureL-Phenylalanine (Phe)L-Methionine (Met)
Primary Function Essential amino acid, precursor for tyrosine, dopamine, norepinephrine, and epinephrine.Essential amino acid, precursor for S-adenosylmethionine (SAM), cysteine, glutathione, and taurine.
Key Signaling Pathways mTOR signaling pathway (involved in protein synthesis).mTOR signaling pathway, one-carbon metabolism.
Reported Cellular Effects - Stimulates protein synthesis. - Can be neurotoxic in high concentrations (as seen in Phenylketonuria). - May influence cell growth and proliferation.- Regulates cell proliferation and apoptosis. - Essential for methylation reactions (DNA, RNA, proteins). - Plays a crucial role in antioxidant defense.
In Vitro Models - Bovine mammary epithelial cells. - Cancer cell lines (e.g., K562).- Cancer cell lines. - Neuronal cell cultures.
In Vivo Models - Rodent models of Phenylketonuria. - Livestock studies (e.g., dairy cows).- Rodent models of metabolic diseases and cancer. - Drosophila melanogaster for aging studies.

Table 2: Effects of Combined Supplementation of L-Phenylalanine and L-Methionine

Study FocusExperimental ModelKey FindingsReference
Phenylketonuria and HomocystinuriaChicksHigh levels of supplemented L-Phe and L-Met in the diet were used to study experimental aspects of these metabolic disorders.Poult Sci. 1967 Jan;46(1):100-7.
Acid Resistance and Nisin YieldLactococcus lactis F44Exogenously supplied d-methionine and d-phenylalanine increased nisin yield and significantly increased the acid resistance of the bacteria.Appl Environ Microbiol. 2020 May 5;86(10):e00013-20.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on the individual amino acids are provided below. These can serve as a reference for designing experiments to test the effects of the Phe-Met dipeptide.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the effect of a compound on cell viability and proliferation.

  • Methodology:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., L-Phenylalanine, L-Methionine, or this compound) for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Activation
  • Objective: To assess the activation state of specific proteins in a signaling pathway (e.g., mTOR pathway).

  • Methodology:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-mTOR, anti-mTOR).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phosphorylated proteins relative to the total protein indicates the level of pathway activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway influenced by amino acids and a typical experimental workflow for studying their effects.

mTOR_Signaling_Pathway Amino_Acids Amino Acids (e.g., Phe, Met) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cells, Epithelial cells) Treatment Treatment with Phe, Met, or this compound Cell_Culture->Treatment Cell_Assays Cell-based Assays (MTT, Apoptosis, etc.) Treatment->Cell_Assays Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Treatment->Molecular_Analysis Animal_Model Animal Model (e.g., Mice, Rats) Supplementation Dietary Supplementation with Phe, Met, or this compound Animal_Model->Supplementation Physiological_Measurements Physiological Measurements (Body weight, Blood parameters) Supplementation->Physiological_Measurements Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Supplementation->Tissue_Analysis

Head-to-Head Comparison: Phe-Met Dipeptide vs. Scrambled Dipeptide Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research, establishing the sequence-specificity of a bioactive peptide is paramount to validating its biological function and therapeutic potential. This guide provides a comparative framework for the Phe-Met (Phenylalanyl-Methionine) dipeptide and its corresponding scrambled control, Met-Phe (Methionyl-Phenylalanine). While direct head-to-head experimental data for this compound and its specific scrambled control is limited in publicly available literature, this guide synthesizes information on the potential biological activities of this compound based on the roles of its constituent amino acids and contrasts it with the theoretical inertness of a scrambled control.

Principle of the Scrambled Dipeptide Control

A scrambled dipeptide control, in this case, Met-Phe, contains the same amino acid composition as the active peptide, this compound, but with a reversed sequence. The fundamental principle behind using a scrambled control is to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence and not due to non-specific factors such as charge, hydrophobicity, or the mere presence of the constituent amino acids.[1][2] An ideal scrambled control should be biologically inactive in the specific assays where the active peptide shows an effect.

Data Presentation: Comparative Analysis

The following table summarizes the potential biological activities of this compound and the expected outcome for its scrambled control, Met-Phe. These are postulated activities based on existing literature on peptides containing phenylalanine and methionine and require experimental validation.

ParameterThis compound (Plausible Activity)Met-Phe (Scrambled Control - Expected)Rationale
Antioxidant Activity Potential free radical scavengingNo significant activityMethionine residues are known to contribute to the antioxidant properties of peptides.[3] The specific sequence of this compound may facilitate this activity.
Anti-inflammatory Effects Possible reduction of inflammatory markersNo significant activityCertain peptides have demonstrated anti-inflammatory properties. The sequence of this compound could potentially interact with inflammatory pathways.
Cell Signaling Modulation Potential interaction with specific receptors (e.g., GPCRs)No significant interactionThe specific conformation of this compound may allow it to bind to cell surface receptors and trigger downstream signaling cascades.
Enzyme Inhibition Potential inhibitory activity against specific proteasesNo significant activityThe sequence and structure of this compound might allow it to fit into the active site of certain enzymes.

Experimental Protocols

To empirically validate the differential activities of this compound and a scrambled control, the following experimental protocols are proposed.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess and compare the free radical scavenging capacity of this compound and Met-Phe.

Materials:

  • This compound dipeptide

  • Met-Phe dipeptide (scrambled control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

  • Methanol

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of this compound and Met-Phe in methanol.

  • Create a series of dilutions for each peptide.

  • In a 96-well plate, add 50 µL of each peptide dilution to respective wells.

  • Add 150 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each peptide concentration.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To evaluate the potential of this compound and Met-Phe to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound dipeptide

  • Met-Phe dipeptide (scrambled control)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium and supplements

Protocol:

  • Culture RAW 264.7 cells in appropriate conditions.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or Met-Phe for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Visualization of a Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated by the this compound dipeptide, leading to a cellular response. This is a generalized model based on known peptide signaling mechanisms.

PheMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Kinase_Cascade->Cellular_Response Phosphorylation

Caption: Hypothetical signaling pathway for this compound activation of a cellular response.

Experimental Workflow

The logical flow for a comprehensive head-to-head comparison is outlined below.

Experimental_Workflow Start Start: Hypothesis This compound has sequence- specific bioactivity Peptide_Synthesis Synthesize this compound and Met-Phe (Scrambled) Start->Peptide_Synthesis In_Vitro_Assays In Vitro Bioassays (e.g., Antioxidant, Anti-inflammatory) Peptide_Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Signaling, Cytotoxicity) Peptide_Synthesis->Cell_Based_Assays Data_Analysis Compare Activity: This compound vs. Met-Phe In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Conclusion Conclusion: Determine Sequence-Specificity Data_Analysis->Conclusion

Caption: Workflow for comparing this compound and its scrambled control.

Conclusion

The use of a scrambled dipeptide control like Met-Phe is essential to unequivocally attribute any observed biological activity of this compound to its specific amino acid sequence. While direct comparative data is sparse, the proposed experimental framework provides a robust approach for researchers to conduct a thorough head-to-head comparison. The validation of sequence-specific activity is a critical step in the early stages of drug discovery and development, ensuring that further investigation is focused on a genuinely active and specific molecule.

References

Safety Operating Guide

Safeguarding Your Lab: A Step-by-Step Guide to the Proper Disposal of Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory reagents, including dipeptides like Phenylalanine-Methionine (Phe-Met), is a critical component of maintaining a safe and compliant workspace. While specific toxicological data for every novel compound may not be readily available, a cautious and systematic approach to waste management is essential.[1] This guide provides a comprehensive, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. Given that the full biological and toxicological properties of many peptides are not extensively documented, this compound should be treated as a potentially hazardous substance.[1] The following immediate safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical safety glasses, and nitrile gloves.[1][2]

  • Ventilation: When handling solid this compound or preparing solutions, work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]

  • Spill Response: Ensure a spill kit is readily accessible. In the event of a spill, isolate the area and adhere to your institution's established procedures for chemical spill cleanup.[1][2]

Step-by-Step Disposal Protocol

The foundation of proper chemical disposal lies in the careful segregation of waste at its point of generation.[2] All materials that have come into contact with this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) department.[2] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2][4]

1. Waste Segregation:

Establish three distinct waste streams for all materials contaminated with this compound:

  • Solid Waste: This includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper.[1][2]

  • Liquid Waste: This encompasses unused or expired this compound solutions, as well as contaminated buffers and solvents.[1][2]

  • Sharps Waste: Needles, syringes, and any other contaminated items that could puncture skin or waste bags must be disposed of separately.[1][2]

2. Waste Containment and Labeling:

Proper containment and clear labeling are crucial for safe storage and disposal.

  • Solid Waste: Collect all solid waste in a dedicated, leak-proof container made of a material like high-density polyethylene (HDPE).[1][2] The container must be kept sealed when not in use.[1][2]

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and chemically resistant container.[1][2] Ensure the container material is compatible with the solvents used.

  • Sharps Waste: Immediately dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.[1]

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Phenylalanine-Methionine (this compound)," any relevant hazard symbols, and the date of accumulation.[2][5]

3. Chemical Deactivation (Optional):

For aqueous solutions of this compound, chemical deactivation can be considered to render the peptide biologically inactive before disposal.[2] This typically involves hydrolysis.

  • Procedure: A common method is to add a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) to the peptide solution.[4] It is recommended to use a significant excess of the hydrolyzing agent, such as a 1:10 ratio of waste to inactivation solution.[4]

  • Reaction Time: Allow the mixture to react for at least 24 hours at room temperature to ensure complete degradation.[4]

  • Neutralization: After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[4] This can be achieved by slowly adding a weak acid or base while monitoring the pH.

  • Collection: The neutralized solution should then be collected in a labeled hazardous waste container for disposal.[4]

4. Storage and Final Disposal:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated hazardous waste accumulation area.[4] Ensure that incompatible waste types are segregated.

  • Disposal: Once a waste container is approximately 90% full, arrange for its collection through your institution's EHS department.[2] Follow their specific procedures for requesting a hazardous waste pickup.

Summary of Disposal Procedures

Waste TypeContainerDisposal Protocol
Solid Waste (e.g., gloves, tubes)Labeled, leak-proof HDPE containerCollect, seal, and transfer to EHS for incineration.[2]
Liquid Waste (e.g., aqueous solutions)Labeled, sealed, compatible containerOptional: Deactivate via hydrolysis, neutralize, then transfer to EHS.[2][4]
Sharps Waste (e.g., needles, glass pipettes)Puncture-resistant, leak-proof sharps containerImmediately place in sharps container and transfer to EHS for disposal.[1]

This compound Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generation segregate Step 1: Segregate Waste start->segregate solid Solid Waste (Gloves, Tubes) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid sharps Sharps Waste (Needles) segregate->sharps contain_solid Contain in Labeled HDPE Container solid->contain_solid contain_liquid Contain in Labeled, Compatible Container liquid->contain_liquid contain_sharps Contain in Sharps Container sharps->contain_sharps store Step 2: Store in Designated Hazardous Waste Area contain_solid->store deactivate Optional: Chemical Deactivation (Hydrolysis) contain_liquid->deactivate contain_sharps->store neutralize Neutralize to pH 6-8 deactivate->neutralize Yes deactivate->store No neutralize->store ehs Step 3: Arrange Pickup with EHS store->ehs end End: Proper Disposal ehs->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dipeptide Phe-Met (Phenylalanyl-Methionine). The following procedures are based on the safety profiles of its constituent amino acids, L-Phenylalanine and L-Methionine, and general best practices for handling non-hazardous chemical powders in a laboratory setting.

Hazard Assessment

This compound is a dipeptide composed of L-Phenylalanine and L-Methionine. Based on the Safety Data Sheets (SDS) of its constituent amino acids, this compound is not expected to be classified as a hazardous substance. Both L-Phenylalanine and L-Methionine are stable, non-hazardous white solids.[1][2][3][4] The primary physical hazard associated with handling this compound in its solid form is the potential for dust inhalation.[1][5]

Physical and Chemical Properties of Constituent Amino Acids

PropertyL-PhenylalanineL-Methionine
Physical State Solid, Powder[1]Solid, Crystalline Powder[6]
Appearance White[1]White[6]
Molecular Formula C₉H₁₁NO₂[1]C₅H₁₁NO₂S[6]
Molecular Weight 165.19 g/mol [1]149.21 g/mol [6]
Melting Point 270 - 275 °C[1]276 - 280 °C (decomposes)[6]
Stability Stable under normal conditions[1][3]Stable under standard ambient conditions[7]

Personal Protective Equipment (PPE)

A baseline level of PPE is mandatory to ensure personal safety and prevent contamination.[8]

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemRationale
Hand Protection Nitrile glovesPrevents direct skin contact.[5]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes or airborne powder.[5][8]
Body Protection Laboratory coatProtects clothing and skin from spills.[5][8]
Respiratory Protection Generally not required with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust generation is significant.Minimizes inhalation of airborne powder.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standard operating procedure minimizes risk and ensures the integrity of the compound.

1. Preparation and Area Setup:

  • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.[8]

  • Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvent) before handling the compound.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Handling (Solid Form):

  • Handle the lyophilized powder in a well-ventilated area.[6] For larger quantities where dust may be generated, use a chemical fume hood.[8]

  • Open the container carefully to avoid creating airborne dust.

  • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

  • Close the primary container tightly after use.

3. Reconstitution (Solution Form):

  • Add the desired solvent to the vial containing the solid this compound.

  • Cap the vial securely and mix by vortexing or gentle agitation until the peptide is fully dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.[8]

4. Storage:

  • Solid (Lyophilized): Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.[8]

  • Solution: For maximum stability, store peptide solutions frozen in aliquots to avoid repeated freeze-thaw cycles.[8]

Disposal Plan

Proper disposal of chemical waste is essential to maintain a safe laboratory and comply with institutional and environmental regulations.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.[8]

2. Solid Waste Disposal:

  • Collect all contaminated solid waste (e.g., used gloves, weigh boats) in a designated, clearly labeled hazardous waste container.[9]

  • Do not dispose of solid chemical waste in the regular trash.[10]

3. Liquid Waste Disposal:

  • Since this compound is non-hazardous, aqueous solutions may be permissible for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.[10]

  • Always consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.[8][10] Do not pour any chemical down the drain unless explicitly permitted.[5]

4. Empty Container Disposal:

  • Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.

  • Deface the label of the empty container before disposing of it in the regular trash or designated glass recycling.[10]

Emergency Procedures

In Case of Accidental Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[6][11]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

Workflow for Safe Handling of this compound

G prep 1. Preparation ppe Don PPE (Lab Coat, Gloves, Goggles) prep->ppe Safety First weigh 2. Weighing (Solid) ppe->weigh reconstitute 3. Reconstitution (Solution) weigh->reconstitute use 4. Experimental Use reconstitute->use storage 5. Storage use->storage Unused Material disposal 6. Disposal use->disposal Waste Material solid_waste Solid Waste (Gloves, Vials) disposal->solid_waste liquid_waste Liquid Waste (Aqueous Solution) disposal->liquid_waste waste_container Designated Waste Container solid_waste->waste_container ehs Consult EHS Guidelines liquid_waste->ehs Check Institutional Policy

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phe-Met
Reactant of Route 2
Phe-Met

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.